Diphenyltin Dichloride-d10
Description
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Properties
Molecular Formula |
C12H10Cl2Sn |
|---|---|
Molecular Weight |
353.9 g/mol |
IUPAC Name |
dichloro-bis(2,3,4,5,6-pentadeuteriophenyl)stannane |
InChI |
InChI=1S/2C6H5.2ClH.Sn/c2*1-2-4-6-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2/i2*1D,2D,3D,4D,5D;;; |
InChI Key |
ISXUHJXWYNONDI-CDKYQVNVSA-L |
Origin of Product |
United States |
Foundational & Exploratory
What are the physical and chemical properties of Diphenyltin Dichloride-d10?
For Immediate Release
This technical guide provides an in-depth overview of the physical and chemical properties of Diphenyltin Dichloride-d10, a deuterated organotin compound of significant interest to researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for its synthesis and analysis, and presents visual workflows for its application as an internal standard.
Core Physical and Chemical Properties
This compound, the deuterated isotopologue of Diphenyltin Dichloride, is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its physical and chemical properties are closely aligned with its non-deuterated counterpart.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂D₁₀Cl₂Sn | N/A |
| Molecular Weight | 353.9 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | [2] |
| Melting Point | 41-43 °C (for non-deuterated) | [3][4] |
| Boiling Point | 333-337 °C (for non-deuterated) | [3] |
| Solubility | Moderately soluble in organic solvents; generally insoluble in water (for non-deuterated) | [2] |
| Stability | Stable under standard conditions. Can undergo hydrolysis in the presence of moisture. | [2] |
| Unlabeled CAS Number | 1135-99-5 | N/A |
Synthesis Protocol
The synthesis of this compound typically involves the preparation of a deuterated Grignard reagent followed by its reaction with a tin halide. The following is a generalized experimental protocol based on established organometallic synthesis principles.
Objective: To synthesize this compound from Bromobenzene-d5.
Materials:
-
Bromobenzene-d5
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Tin (IV) chloride (SnCl₄)
-
Anhydrous hexane (B92381)
-
Standard glassware for inert atmosphere synthesis (Schlenk line, nitrogen/argon gas)
Methodology:
-
Preparation of Phenyl-d5-magnesium bromide (Grignard Reagent):
-
Under an inert atmosphere of nitrogen or argon, place magnesium turnings in a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Dissolve Bromobenzene-d5 in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small amount of the Bromobenzene-d5 solution to the magnesium turnings to initiate the reaction. The reaction is typically initiated by gentle heating or sonication.
-
Once the reaction starts (indicated by a color change and gentle refluxing of the ether), add the remaining Bromobenzene-d5 solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete reaction.
-
-
Reaction with Tin (IV) Chloride:
-
Cool the freshly prepared Grignard reagent solution in an ice bath.
-
In a separate flask under an inert atmosphere, dissolve Tin (IV) chloride in anhydrous hexane.
-
Slowly add the Tin (IV) chloride solution to the stirred Grignard reagent solution via a cannula or dropping funnel. A 2:1 molar ratio of the Grignard reagent to Tin (IV) chloride is theoretically required.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., hexane or a hexane/dichloromethane mixture) or by vacuum distillation.
-
Visualization of Synthesis Workflow:
Analytical Methodologies
This compound is an excellent internal standard for the quantification of organotin compounds in various matrices due to its similar chemical behavior to the analytes of interest and its distinct mass spectrometric signal.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify organotin compounds in a sample using this compound as an internal standard.
Sample Preparation and Derivatization:
-
Extraction: Extract the organotin compounds from the sample matrix (e.g., water, sediment, biological tissue) using an appropriate solvent system (e.g., hexane, toluene).
-
Internal Standard Spiking: Spike the extract with a known amount of this compound solution.
-
Derivatization: Convert the polar organotin chlorides to more volatile and thermally stable derivatives suitable for GC analysis. A common derivatization agent is sodium tetraethylborate (NaBEt₄), which ethylates the tin compounds. Alternatively, Grignard reagents (e.g., pentylmagnesium bromide) can be used.
-
Clean-up: If necessary, perform a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.
Instrumental Parameters (Typical):
-
Gas Chromatograph:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector: Splitless or PTV injector.
-
Carrier Gas: Helium at a constant flow.
-
Oven Program: A temperature gradient program to separate the derivatized organotin compounds.
-
-
Mass Spectrometer:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity. Monitor characteristic ions for the derivatized analyte and the deuterated internal standard.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Objective: To quantify organotin compounds in a sample using this compound as an internal standard, particularly for less volatile or thermally labile compounds.
Sample Preparation:
-
Extraction: Extract the organotin compounds from the sample matrix using a suitable solvent (e.g., acetonitrile (B52724), methanol).
-
Internal Standard Spiking: Spike the extract with a known concentration of this compound.
-
Dilution: Dilute the extract with an appropriate mobile phase component to ensure compatibility with the LC system.
Instrumental Parameters (Typical):
-
Liquid Chromatograph:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid and ammonium formate) and an organic phase (e.g., methanol (B129727) or acetonitrile with formic acid and ammonium formate).
-
Flow Rate: Appropriate for the column dimensions.
-
-
Tandem Mass Spectrometer:
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Optimize precursor-to-product ion transitions for each analyte and the internal standard.
-
Visualization of Analytical Workflow:
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of organotin compounds in complex matrices. Its synthesis, while requiring expertise in handling air-sensitive reagents, is achievable through established organometallic procedures. The analytical methods outlined in this guide provide a robust framework for its application as an internal standard in both GC-MS and LC-MS/MS platforms, enabling researchers to achieve high-quality data in their studies.
References
Diphenyltin Dichloride-d10 CAS number and molecular weight.
An In-Depth Technical Guide to Diphenyltin (B89523) Dichloride-d10
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Diphenyltin Dichloride-d10, a deuterated organotin compound with significant applications in analytical chemistry and potential as a therapeutic agent. This document details its chemical properties, relevant experimental protocols, and its role in inhibiting the crucial MDM2-p53 cancer pathway.
Core Compound Data
This compound is the deuterated analog of Diphenyltin Dichloride. The deuterium (B1214612) labeling makes it an ideal internal standard for quantitative mass spectrometry-based analyses of organotin compounds.
| Property | Value | Source |
| Chemical Name | Dichloro-bis(pentadeuteriophenyl)stannane | PubChem |
| Synonyms | Dichlorobis(phenyl-d5)tin, Dichlorodiphenylstannane-d10 | - |
| CAS Number (unlabeled) | 1135-99-5 | NIST WebBook[1] |
| Molecular Formula | C₁₂D₁₀Cl₂Sn | PubChem[2] |
| Molecular Weight | 353.9 g/mol | PubChem[2] |
Applications in Quantitative Analysis
This compound is primarily utilized as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Diphenyltin Dichloride and other organotin compounds in various matrices. IDMS is a highly precise analytical technique that corrects for sample loss during preparation and instrumental variability.
Experimental Protocol: Quantitative Analysis of Diphenyltin Dichloride in Environmental Samples using GC-MS
This protocol provides a general framework for the determination of Diphenyltin Dichloride in a sample matrix (e.g., water, sediment) using this compound as an internal standard.
2.1.1. Materials and Reagents
-
Diphenyltin Dichloride standard
-
This compound internal standard solution (of known concentration)
-
Organic solvents (e.g., hexane, dichloromethane)
-
Derivatizing agent (e.g., sodium tetraethylborate)
-
Anhydrous sodium sulfate
-
GC-MS system
2.1.2. Sample Preparation and Extraction
-
Accurately weigh a known amount of the sample matrix.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Perform a liquid-liquid or solid-phase extraction to isolate the organotin compounds.
-
Dry the organic extract using anhydrous sodium sulfate.
-
Concentrate the extract to a specific volume.
2.1.3. Derivatization
-
To the concentrated extract, add the derivatizing agent (e.g., sodium tetraethylborate) to convert the polar organotin chlorides into their more volatile ethylated derivatives.
-
Allow the reaction to proceed for a specified time at a controlled temperature.
-
Quench the reaction and extract the derivatized compounds into an organic solvent.
2.1.4. GC-MS Analysis
-
Inject a small volume of the derivatized extract onto the GC-MS system.
-
Separate the analytes using an appropriate GC column and temperature program.
-
Detect the analytes using the mass spectrometer in selected ion monitoring (SIM) mode, monitoring characteristic ions for both the native and deuterated diphenyltin derivatives.
2.1.5. Quantification
-
Calculate the ratio of the peak area of the native Diphenyltin Dichloride to the peak area of the this compound internal standard.
-
Determine the concentration of Diphenyltin Dichloride in the original sample using a calibration curve prepared with standards of known concentrations and a constant amount of the internal standard.
Role in Cancer Research: Inhibition of the MDM2-p53 Interaction
Recent research has identified compounds with a diphenyltin dichloride core structure as potent inhibitors of the murine double minute 2 (MDM2)-p53 protein-protein interaction.[3] This interaction is a critical regulator of the tumor suppressor protein p53.
The MDM2-p53 Signaling Pathway
The p53 protein plays a crucial role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. MDM2 is an E3 ubiquitin ligase that negatively regulates p53 by targeting it for proteasomal degradation. In many cancers, MDM2 is overexpressed, leading to the inactivation of p53 and promoting tumor growth.
Inhibiting the MDM2-p53 interaction can restore the tumor-suppressing function of p53, making it a promising strategy for cancer therapy.
Experimental Protocol: Screening for MDM2-p53 Interaction Inhibitors
A common in vitro method to screen for inhibitors of the MDM2-p53 interaction is the Fluorescence Polarization (FP) assay.
3.2.1. Principle
The FP assay measures the change in the polarization of fluorescently labeled p53 peptide upon binding to the larger MDM2 protein. Small, unbound fluorescent peptides tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger MDM2 protein, the tumbling rate slows down, leading to an increase in fluorescence polarization. A compound that inhibits the interaction will prevent the binding of the fluorescent peptide to MDM2, resulting in a low fluorescence polarization value.
3.2.2. Materials and Reagents
-
Recombinant human MDM2 protein
-
Fluorescently labeled p53 peptide (e.g., FITC-p53)
-
Assay buffer
-
Test compounds (including Diphenyltin Dichloride)
-
384-well black plates
-
Fluorescence plate reader with polarization filters
3.2.3. Assay Procedure
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the assay buffer, fluorescently labeled p53 peptide, and the test compounds.
-
Add the MDM2 protein to initiate the binding reaction. Include controls with no inhibitor (maximum polarization) and no MDM2 (minimum polarization).
-
Incubate the plate at room temperature for a specified period to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader.
3.2.4. Data Analysis
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the binding).
Synthesis of this compound
Conclusion
This compound is a valuable tool for researchers in both analytical chemistry and drug discovery. Its use as an internal standard ensures high accuracy in the quantification of organotin compounds. Furthermore, its structural core is of significant interest in the development of novel anticancer therapeutics targeting the MDM2-p53 pathway. This technical guide provides a foundational understanding of its properties, applications, and the experimental methodologies in which it plays a crucial role.
References
Synthesis and Isotopic Purity of Diphenyltin Dichloride-d10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of Diphenyltin (B89523) Dichloride-d10. This deuterated analog of Diphenyltin Dichloride is a valuable tool in various research applications, including as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1][2][3]
Synthesis of Diphenyltin Dichloride-d10
The synthesis of this compound is achieved through a Grignard reaction, a well-established method for forming carbon-carbon bonds.[4][5] In this case, it involves the reaction of a deuterated Grignard reagent, phenyl-d5 magnesium bromide, with tin(IV) chloride.
Synthesis of Starting Material: Bromobenzene-d5 (B116778)
The synthesis commences with the preparation of the deuterated starting material, bromobenzene-d5. A common method involves the deuteration of bromobenzene (B47551) using deuterium (B1214612) water in the presence of a platinum-on-carbon catalyst.[6]
Experimental Protocol: Synthesis of Bromobenzene-d5
| Step | Procedure |
| 1. Reaction Setup | In a 50 mL three-necked flask equipped with a condenser, thermometer, and magnetic stirrer, combine bromobenzene (0.25 mmol), deuterium water (5 mL), 10% platinum on carbon (24.38 mg), isopropanol (B130326) (0.1 mL), and cyclohexane (B81311) (0.9 mL).[6] |
| 2. Inert Atmosphere | Purge the reaction system with an inert gas, such as argon, to remove air.[6] |
| 3. Reaction | Heat the mixture to 90°C and maintain for 24 hours.[6] |
| 4. Workup | Cool the reaction to room temperature and remove the catalyst by filtration. Add dichloromethane (B109758) (10 mL) to the filtrate and separate the organic layer.[6] |
| 5. Isolation | Remove the solvent from the organic layer by rotary evaporation at 38°C to yield bromobenzene-d5.[6] |
Grignard Reagent Formation: Phenyl-d5 magnesium bromide
The next step is the formation of the Grignard reagent, phenyl-d5 magnesium bromide, by reacting bromobenzene-d5 with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether.[3][7] It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive with water.[7][8]
Experimental Protocol: Preparation of Phenyl-d5 magnesium bromide
| Step | Procedure |
| 1. Apparatus Setup | Assemble a flame-dried, three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).[9] |
| 2. Reagents | Place magnesium turnings in the flask. Dissolve bromobenzene-d5 in anhydrous diethyl ether or THF in the dropping funnel. |
| 3. Initiation | Add a small amount of the bromobenzene-d5 solution to the magnesium turnings. The reaction may need initiation, which can be achieved by gentle warming, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[5][10] |
| 4. Reaction | Once the reaction starts, as evidenced by bubbling and a gentle reflux, add the remaining bromobenzene-d5 solution dropwise at a rate that maintains a steady reflux. |
| 5. Completion | After the addition is complete, continue stirring the mixture until the magnesium has been consumed. The resulting solution is the Grignard reagent, phenyl-d5 magnesium bromide. |
Synthesis of this compound
The final step is the reaction of the prepared phenyl-d5 magnesium bromide with tin(IV) chloride. The stoichiometry of this reaction is critical to maximize the yield of the desired this compound and minimize the formation of other organotin species.
Experimental Protocol: Synthesis of this compound
| Step | Procedure |
| 1. Reaction Setup | In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, place a solution of tin(IV) chloride in anhydrous diethyl ether or THF. |
| 2. Grignard Addition | Cool the tin(IV) chloride solution in an ice bath. Slowly add the previously prepared phenyl-d5 magnesium bromide solution from the dropping funnel with vigorous stirring. A 2:1 molar ratio of Grignard reagent to tin(IV) chloride is theoretically required. |
| 3. Reaction | After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified period (e.g., 1-2 hours) to ensure complete reaction. |
| 4. Quenching | Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride. |
| 5. Extraction | Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers. |
| 6. Washing and Drying | Wash the combined organic layers with brine and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate. |
| 7. Isolation and Purification | Filter to remove the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.[11] |
Logical Relationship of Synthesis Steps
Caption: Synthesis workflow for this compound.
Isotopic Purity Determination
The isotopic purity of the synthesized this compound is a critical parameter and is typically determined using a combination of Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.[12][13]
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the isotopic enrichment of a labeled compound.[1][14] By analyzing the mass-to-charge ratio of the molecular ions, the relative abundance of different isotopologues can be quantified.
Experimental Protocol: Isotopic Purity by GC-MS
| Step | Procedure |
| 1. Sample Preparation | Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., hexane).[6] For organotin compounds, a derivatization step with an agent like sodium tetraethylborate might be employed to improve chromatographic performance.[6] |
| 2. GC-MS Analysis | Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any impurities, and the MS will provide the mass spectrum.[6] |
| 3. Data Acquisition | Acquire the mass spectrum of the this compound peak, focusing on the molecular ion cluster. |
| 4. Data Analysis | - Identify Isotopologues: Identify the peaks corresponding to the fully deuterated (d10), partially deuterated (d9, d8, etc.), and non-deuterated (d0) species. - Correct for Natural Isotope Abundance: The observed isotopic distribution is a combination of the deuterium labeling and the natural abundance of isotopes of carbon, tin, and chlorine. It is essential to correct for the contribution of natural isotopes to accurately determine the deuterium enrichment.[1][14] This can be done by comparing the experimental data with the theoretical isotopic pattern of the unlabeled compound. - Calculate Isotopic Purity: The isotopic purity is calculated as the percentage of the d10 isotopologue relative to the sum of all isotopologues (d0 to d10). |
Quantitative Data from MS Analysis (Hypothetical)
| Isotopologue | Measured Relative Abundance (%) | Corrected Relative Abundance (%) |
| d10 | 98.5 | 99.0 |
| d9 | 1.0 | 0.8 |
| d8 | 0.3 | 0.1 |
| d0-d7 | 0.2 | 0.1 |
| Isotopic Purity (d10) | 99.0% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) provides a complementary method for determining isotopic purity. A combination of ¹H and ²H NMR can be particularly effective.[15]
Experimental Protocol: Isotopic Purity by NMR
| Step | Procedure |
| 1. Sample Preparation | Prepare a solution of the this compound in a suitable deuterated solvent (e.g., CDCl₃) with a known internal standard for quantification if necessary. |
| 2. ¹H NMR Analysis | Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals in the aromatic region corresponding to the phenyl protons confirms a high level of deuteration. The residual proton signals can be integrated and compared to a known standard to quantify the amount of non-deuterated or partially deuterated species. |
| 3. ²H NMR Analysis | Acquire a quantitative ²H NMR spectrum. The presence of a signal in the aromatic region confirms the incorporation of deuterium. The integral of this signal can be used to determine the deuterium content.[16][17] |
| 4. Data Analysis | The isotopic purity is determined by comparing the integrals of the residual proton signals in the ¹H NMR spectrum with the integrals of the deuterium signals in the ²H NMR spectrum, or by comparing the residual proton signal to an internal standard.[15] |
Quantitative Data from NMR Analysis (Hypothetical)
| Nucleus | Chemical Shift (ppm) | Integral |
| ¹H (residual) | 7.2-7.8 | 0.05 |
| ²H | 7.2-7.8 | 9.95 |
| Isotopic Purity | 99.5% |
Signaling Pathway for Isotopic Purity Determination
Caption: Analytical workflow for isotopic purity determination.
Conclusion
The synthesis of this compound via a Grignard reaction using deuterated starting materials is a reliable method for producing this valuable analytical standard. Careful control of reaction conditions and rigorous purification are essential for obtaining a high-purity product. The isotopic purity of the final compound should be thoroughly assessed using a combination of mass spectrometry and NMR spectroscopy to ensure its suitability for quantitative applications. This guide provides the necessary theoretical framework and experimental protocols to aid researchers in the successful synthesis and characterization of this compound.
References
- 1. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GitHub - meijaj/isotopic-enrichment-calculator: Isotopic enrichment calculator from mass spectra [github.com]
- 3. researchgate.net [researchgate.net]
- 4. Diphenyltin dichloride | C12H10Cl2Sn | CID 14342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. agilent.com [agilent.com]
- 7. Chemistry 211 Experiment 2 [home.miracosta.edu]
- 8. youtube.com [youtube.com]
- 9. Diphenyltin dichloride | CAS 1135-99-5 | LGC Standards [lgcstandards.com]
- 10. google.com [google.com]
- 11. benchchem.com [benchchem.com]
- 12. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. almacgroup.com [almacgroup.com]
- 15. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Isotopic labeling for determination of enantiomeric purity by 2H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling of Diphenyltin Dichloride-d10
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety data and detailed handling precautions for Diphenyltin Dichloride-d10 (CAS 1135-99-5, deuterated). While specific safety data for the deuterated form is limited, the information presented here is based on the well-documented hazards of the non-deuterated analogue, Diphenyltin Dichloride, and is considered directly applicable due to their chemical similarity.
Chemical Identification and Physical Properties
This compound is the deuterated form of Diphenyltin Dichloride.[1][2] It is an organotin compound used in laboratory research, including as a tracer and an internal standard for quantitative analysis.[3]
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Synonyms | Dichlorobis(phenyl)tin-d10; Dichlorodiphenylstannane-d10; Dichlorodiphenyltin-d10 | [1] |
| Molecular Formula | C₁₂D₁₀Cl₂Sn | [1][2] |
| Molecular Weight | 353.88 g/mol | [1] |
| Appearance | Off-white powder/solid | [4] |
| Melting Point | 39 - 43 °C / 102.2 - 109.4 °F | [4] |
| Boiling Point | 333 - 337 °C / 631.4 - 638.6 °F | [4] |
| Flash Point | 110 °C / 230 °F | [4] |
| Solubility | Insoluble in water, moderate solubility in organic solvents. | [5] |
| Stability | Stable under recommended storage conditions. Moisture sensitive. | [4][6] |
Hazard Identification and Classification
Diphenyltin Dichloride is classified as a hazardous substance.[7] The deuterated form should be handled with the same level of caution.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][8] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[7][8] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][8] |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[7][8] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation.[7][8] |
| Hazardous to the aquatic environment, acute hazard | Category 1 | H400: Very toxic to aquatic life.[8] |
Table 3: NFPA 704 Ratings
| Category | Rating |
| Health | 2 |
| Flammability | 1 |
| Instability | 0 |
| Special | - |
Source: Based on data for Diphenyltin Dichloride.
Experimental Protocols: Safe Handling Procedures
The following protocols are based on standard practices for handling hazardous chemicals and the specific recommendations found in the Safety Data Sheets for Diphenyltin Dichloride.
3.1. Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling to determine the necessary PPE. The following is a general guideline:
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of them properly after use.[4][7]
-
Body Protection: Wear a lab coat, and consider additional protective clothing to prevent skin exposure.[7]
-
Respiratory Protection: If working in a poorly ventilated area or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7]
3.2. Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood.[7]
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7]
3.3. General Handling Protocol
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) thoroughly before starting any work.
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area by ensuring it is clean and uncluttered.
-
Have spill control materials readily available.
-
-
Handling:
-
Storage:
3.4. First-Aid Measures
-
If Inhaled: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. Call a poison center or doctor if you feel unwell.[4][7]
-
If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Get medical attention if irritation persists.[4][7]
-
If in Eyes: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
If Swallowed: Call a poison center or doctor immediately if you feel unwell. Rinse mouth.[9]
3.5. Spill and Disposal Procedures
-
Spill:
-
Disposal:
-
Dispose of this material and its container as hazardous waste.
-
Disposal must be made according to official regulations.[9]
-
Visualizations
The following diagrams illustrate key safety and logical workflows for handling this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound | C12H10Cl2Sn | CID 12425646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. CAS 1135-99-5: Diphenyltin dichloride | CymitQuimica [cymitquimica.com]
- 6. hpc-standards.com [hpc-standards.com]
- 7. fishersci.com [fishersci.com]
- 8. Diphenyltin dichloride | C12H10Cl2Sn | CID 14342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cpachem.com [cpachem.com]
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary applications of Diphenyltin (B89523) Dichloride-d10 in analytical chemistry. As a deuterated analogue of Diphenyltin Dichloride, this stable isotope-labeled compound serves as a critical internal standard for the accurate quantification of organotin compounds in various matrices. This document details the core principles of its application, experimental methodologies, and presents quantitative data to support its use in research, environmental monitoring, and quality control settings.
Core Application: Isotope Dilution Mass Spectrometry
The principal application of Diphenyltin Dichloride-d10 is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for achieving the highest accuracy and precision in quantitative analysis. By introducing a known quantity of the deuterated standard into a sample, variations that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer are effectively compensated for.
The near-identical physicochemical properties of this compound to the native analyte ensure that both compounds behave similarly throughout the analytical process. However, the mass difference of 10 atomic mass units allows for their distinct detection by a mass spectrometer, enabling precise ratiometric quantification.
Analytical Methodologies
This compound is primarily employed in conjunction with gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) techniques. The choice of method often depends on the sample matrix, the required sensitivity, and the presence of other organotin species.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, a derivatization step is typically required to convert the polar and non-volatile Diphenyltin Dichloride into a more volatile compound suitable for gas chromatography.
Experimental Protocol: GC-MS Analysis of Diphenyltin Dichloride in Environmental Water Samples
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify the samples to a pH < 2 with a suitable acid (e.g., hydrochloric acid) to stabilize the organotin compounds. Store at 4°C until analysis.
-
Internal Standard Spiking: To a 100 mL water sample, add a known amount of this compound solution in a suitable solvent (e.g., methanol) to achieve a final concentration within the calibration range.
-
Extraction:
-
Add a chelating agent, such as tropolone (B20159), to the sample to form a complex with the organotin compounds.
-
Perform a liquid-liquid extraction with a non-polar organic solvent like hexane (B92381) or toluene. Agitate the mixture vigorously and allow the layers to separate.
-
Collect the organic phase.
-
-
Derivatization (Ethylation):
-
To the organic extract, add a derivatizing agent such as sodium tetraethylborate (NaBEt₄). This will replace the chloride atoms with ethyl groups, forming the more volatile tetraethyl derivative of diphenyltin.
-
The reaction is typically carried out in a buffered solution (e.g., acetate (B1210297) buffer at pH 5).
-
-
Clean-up: The derivatized extract may be passed through a silica (B1680970) gel or Florisil column to remove interfering matrix components.
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is commonly used.
-
Injector: Splitless injection is preferred for trace analysis.
-
Oven Temperature Program: An initial temperature of 60°C, held for 1 minute, followed by a ramp to 300°C at a rate of 15°C/min, and a final hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity. Monitor characteristic ions for both the native and deuterated diphenyltin derivatives.
-
-
Workflow for GC-MS Analysis
Caption: Workflow for the GC-MS analysis of Diphenyltin Dichloride.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the advantage of analyzing organotin compounds without the need for derivatization, which simplifies sample preparation. This is particularly useful for complex matrices.
Experimental Protocol: LC-MS/MS Analysis of Diphenyltin Dichloride in Biological Tissues
-
Sample Homogenization: Homogenize a known weight of the tissue sample (e.g., 1 gram) in a suitable buffer.
-
Internal Standard Spiking: Add a precise amount of this compound solution to the homogenate.
-
Extraction:
-
Perform a solvent extraction using a mixture such as hexane and acetic acid.
-
Use of a complexing agent like tropolone can improve extraction efficiency.
-
Sonication or mechanical shaking can be used to enhance the extraction process.
-
Centrifuge the sample to separate the organic layer.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
The extract can be cleaned up using a solid-phase extraction (SPE) cartridge (e.g., C18) to remove lipids and other interferences.
-
The organotin compounds are eluted from the cartridge with an appropriate solvent mixture.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatograph (LC) Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol (B129727) or acetonitrile), often with a small amount of formic acid or ammonium (B1175870) acetate to improve peak shape and ionization.
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometer (MS/MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly employed.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
-
Workflow for LC-MS/MS Analysis
Caption: Workflow for the LC-MS/MS analysis of Diphenyltin Dichloride.
Quantitative Data and Performance Characteristics
The use of this compound as an internal standard significantly improves the quality of quantitative data. Below are tables summarizing typical performance characteristics for organotin analysis using isotope dilution mass spectrometry. While specific data for this compound is not always published, the provided data for similar organotin compounds demonstrates the expected performance.
Table 1: GC-MS Method Performance for Organotin Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | General expectation for validated methods |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L | Varies by instrument and matrix |
| Limit of Quantification (LOQ) | 0.3 - 3.0 ng/L | Varies by instrument and matrix |
| Recovery | 85 - 115% | Expected range for isotope dilution methods |
| Precision (RSD) | < 15% | Typical for environmental analysis |
Table 2: LC-MS/MS Method Performance for Organotin Analysis
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.995 | General expectation for validated methods |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/kg | Dependent on matrix and instrumentation |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/kg | Dependent on matrix and instrumentation |
| Recovery | 90 - 110% | Expected range for isotope dilution methods |
| Precision (RSD) | < 10% | Typical for food and biological sample analysis |
Signaling Pathways and Logical Relationships
The core principle of using this compound as an internal standard is based on a logical relationship that ensures accurate quantification.
Logical Relationship in Isotope Dilution Mass Spectrometry
Caption: Logical flow of isotope dilution for accurate quantification.
Conclusion
This compound is an indispensable tool in modern analytical chemistry for the precise and accurate quantification of Diphenyltin Dichloride and other related organotin compounds. Its use as an internal standard in isotope dilution mass spectrometry, coupled with either GC-MS or LC-MS, allows researchers and scientists to overcome challenges associated with complex matrices and achieve reliable results. The detailed methodologies and performance data presented in this guide underscore the importance of this deuterated standard in ensuring data integrity in environmental, food safety, and pharmaceutical research.
Commercial suppliers and availability of Diphenyltin Dichloride-d10.
For Immediate Release
This technical guide provides a comprehensive overview of Diphenyltin (B89523) Dichloride-d10, a deuterated organotin compound, for researchers, scientists, and professionals in drug development. This document outlines its commercial availability, key chemical properties, and potential applications, with a focus on its role in analytical and biological research.
Introduction
Diphenyltin Dichloride-d10 ((C₆D₅)₂SnCl₂) is the deuterated analog of Diphenyltin Dichloride. The incorporation of ten deuterium (B1214612) atoms on the phenyl rings makes it a valuable tool in various research applications, particularly as an internal standard for mass spectrometry-based quantification of the unlabeled compound. Its structural similarity to the parent compound, but with a distinct mass, allows for precise and accurate measurements in complex biological matrices.
Recent research has also pointed towards the potential of organotin compounds, including diphenyltin derivatives, to interact with biological pathways. Notably, the unlabeled counterpart is suggested to be an inhibitor of the MDM2-p53 interaction, a critical pathway in cancer biology.[1] This suggests that this compound could be a useful tool in studying the mechanism of action of such compounds.
Commercial Availability and Suppliers
This compound is available from a select number of specialized chemical suppliers. While pricing is often available upon request, this guide summarizes the publicly available information on suppliers, catalog numbers, and available quantities to aid in procurement.
| Supplier | Catalog Number | Available Quantities | Purity | Notes |
| LGC Standards | TRC-D491987 | 10 mg, 100 mg | Not specified | Available in neat form. Price on request.[2] |
| Santa Cruz Biotechnology, Inc. | sc-225303 | Not specified | Not specified | Price on request. |
| MedChemExpress | HY-144105S | 1 mg, 5 mg | >98% | Price on request.[1] |
| CymitQuimica | Not specified | 10g | Min. 95% | Lists the unlabeled compound with pricing, and indicates availability of the d10 version.[3] |
| Toronto Research Chemicals (TRC) | D491987 | Not specified | Not specified | Distributed through various vendors. |
Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₁₂D₁₀Cl₂Sn |
| Molecular Weight | 353.88 g/mol [2] |
| CAS Number | 1135-99-5 (unlabeled) |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMSO. |
Applications in Research
Internal Standard for Mass Spectrometry
The primary application of this compound is as an internal standard in quantitative analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Its key advantages include:
-
Similar Chemical Behavior: Being structurally identical to the analyte (Diphenyltin Dichloride), it co-elutes and ionizes similarly, correcting for variations in sample preparation and instrument response.
-
Distinct Mass-to-Charge Ratio: The mass difference of 10 Da allows for easy differentiation from the unlabeled analyte in the mass spectrometer, preventing signal overlap.
Mechanistic Studies of Biological Pathways
The unlabeled form of Diphenyltin Dichloride has been identified as a potential inhibitor of the MDM2-p53 interaction.[1] This pathway is a key regulator of cell cycle and apoptosis, and its disruption is a hallmark of many cancers. The p53 tumor suppressor protein is negatively regulated by the MDM2 oncoprotein, which targets p53 for proteasomal degradation. Inhibition of the MDM2-p53 interaction can lead to the stabilization and activation of p53, resulting in cell cycle arrest and apoptosis in cancer cells.
This compound can be a valuable tool for researchers studying this pathway. Its use in techniques like isotope-resolved mass spectrometry can help in tracing the compound's metabolic fate and identifying its binding partners within the cell.
Experimental Considerations
While specific experimental protocols for this compound are not widely published, general procedures for using deuterated internal standards in mass spectrometry can be followed.
General Protocol for Use as an Internal Standard
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a known concentration.
-
Spiking: Add a known amount of the internal standard stock solution to all samples, calibration standards, and quality control samples at the beginning of the sample preparation process.
-
Sample Preparation: Perform the necessary extraction, derivatization (if required), and cleanup steps.
-
LC-MS/GC-MS Analysis: Analyze the samples using an appropriate chromatographic method coupled to a mass spectrometer. Monitor the specific mass transitions for both the analyte (Diphenyltin Dichloride) and the internal standard (this compound).
-
Quantification: Calculate the analyte concentration by determining the ratio of the analyte peak area to the internal standard peak area and comparing it to a calibration curve.
Visualizing the MDM2-p53 Signaling Pathway
The following diagram illustrates the proposed mechanism of action of Diphenyltin Dichloride as an inhibitor of the MDM2-p53 interaction, leading to tumor suppression.
References
An In-Depth Technical Guide to the Analysis of Organotin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for the detection and quantification of organotin compounds. These compounds, characterized by at least one tin-carbon bond, have been widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, and biocides. However, their persistence and toxicity, even at low concentrations, have raised significant environmental and health concerns, necessitating robust and sensitive analytical methods for their monitoring. This guide details sample preparation, extraction, and derivatization techniques, and provides an in-depth look at the primary analytical instrumentation used in organotin analysis.
Analytical Workflow: A Generalized Approach
The analysis of organotin compounds typically follows a multi-step workflow, beginning with sample collection and preparation, followed by extraction of the target analytes, derivatization (often for gas chromatography-based methods), and finally, instrumental analysis for separation, detection, and quantification. Each step is critical for achieving accurate and reliable results.
Caption: A generalized workflow for the analysis of organotin compounds.
Sample Preparation and Extraction
The initial steps of sample preparation are crucial for the accurate analysis of organotin compounds and vary depending on the sample matrix.
Water Samples: For aqueous matrices, a common approach involves acidification followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
Sediment and Soil Samples: Solid samples typically require a more rigorous extraction procedure to release the organotin compounds from the matrix. Accelerated Solvent Extraction (ASE) is an effective technique that uses elevated temperatures and pressures to reduce extraction times and solvent consumption.[2]
Biological Tissues: Analysis of biological samples often involves homogenization followed by solvent extraction. A cleanup step using materials like Florisil or silica gel is often necessary to remove interfering co-extractives.[3]
Derivatization: Enhancing Volatility for GC Analysis
For Gas Chromatography (GC) analysis, the inherent polarity and low volatility of many organotin compounds necessitate a derivatization step to convert them into more volatile and thermally stable analogues.[4]
Common Derivatization Reagents:
-
Sodium tetraethylborate (NaBEt₄): A widely used reagent for the ethylation of organotin compounds in aqueous solutions.[5]
-
Grignard Reagents (e.g., pentylmagnesium bromide): These are powerful alkylating agents but require anhydrous conditions.[6]
Instrumental Analysis Techniques
The choice of analytical instrument is dependent on the specific organotin compounds of interest, the required sensitivity, and the sample matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of a wide range of derivatized organotin compounds in a single analytical run. The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity.
Table 1: Performance Data for GC-based Methods
| Analyte(s) | Matrix | Derivatization | Detection Method | LOD/LOQ | Recovery (%) | Reference(s) |
| Butyltins, Phenyltins | Water | Ethylation (NaBEt₄) | GC-MS/MS | 0.05 ng/L (LOD) | - | [7] |
| Butyltins | Sediment | Ethylation (NaBEt₄) | GC/MS | 0.07-0.10 ng Sn/g (LOD) | 80-95 | [8] |
| 17 Organotins | Beverages | Ethylation (NaBEt₄) | GC-MS/MS | 0.0001-0.0200 mg/L (working range) | 70-120 | [9] |
| Butyltins, Phenyltins | Sediment | Ethylation | GC-MS | MDLs provided | 87-105 (relative) | [10] |
| 10 Organotins | Toy Materials | Ethylation (NaBEt₄) | GC/MSD | < 1.0 µg/L (IDL) | 82-116 | [11] |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS offers the significant advantage of analyzing many organotin compounds without the need for derivatization, thereby simplifying sample preparation and reducing analysis time.[12] This is particularly useful for more polar and thermally labile organotin species.
Table 2: Performance Data for LC-based Methods
| Analyte(s) | Matrix | Detection Method | LOD/LOQ | Recovery (%) | Reference(s) |
| Tributyltin, Fentin, Cyhexatin, Fenbutatin Oxide | Apple, Potato, Textile, Seawater | LC-MS/MS | LOQs: 0.5-2 µg/kg (food), 0.025 mg/kg (textile), 12.5 ng/L (seawater) | - | [6] |
| 11 Organotins | Workplace Air | HPLC-ICP-MS | 0.14-0.57 µg Sn/L (LOD) | - | [13] |
| Butyltins, Phenyltins | Water | LC-APCI-MS | 0.02-0.08 µg/L (LOD) | 62-98 | [14] |
| Azocyclotin, Cyhexatin, Fenbutatin oxide, Fentin | - | LC-MS/MS | - | - | [15] |
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
ICP-MS is a highly sensitive elemental detection technique that can be coupled with either GC or LC for the speciation of organotin compounds. It offers very low detection limits and the possibility of using isotope dilution for highly accurate quantification.[16][17]
Table 3: Performance Data for ICP-MS-based Methods
| Analyte(s) | Matrix | Separation Method | LOD | Reference(s) |
| Butyltins, Phenyltins | Workplace Air | HPLC | 0.14-0.57 µg Sn/L | [13] |
| 5 Organotins | Shellfish | HPLC | 1.3-5.1 µg/kg | [18] |
| Butyltins, TPT | Environmental Samples | HPLC | 0.13-1.46 µg/L | [17] |
| TBT | Sediment | GC (with O₂ addition) | 0.03 pg as Sn | [19] |
| TBT | Sediment | HPLC | 3 pg as Sn | [19] |
Detailed Experimental Protocols
The following are examples of detailed experimental protocols for the analysis of organotin compounds.
Protocol 1: GC-MS/MS Analysis of Organotins in Water
This protocol is adapted from methodologies described for the analysis of trace levels of organotins in aqueous samples.[7]
-
Sample Preparation:
-
Take a 400 mL water sample.
-
Adjust the pH to 5 using a 1 M acetic acid/sodium acetate (B1210297) buffer.
-
-
Derivatization and Extraction:
-
Add a 2% w/v sodium tetraethyl borate (B1201080) solution in 0.1 M NaOH for ethylation.
-
Add pentane (B18724) as the extraction solvent and shake for at least ten minutes.
-
Separate the organic phase and carefully evaporate it to a final volume of 400 µL.
-
-
GC-MS/MS Parameters:
-
GC System: Thermo Scientific TRACE GC Ultra or equivalent.
-
Injector: Programmable Temperature Vaporizer (PTV).
-
Column: Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.
-
Carrier Gas: Helium.
-
MS System: Triple quadrupole mass spectrometer (e.g., Thermo Scientific TSQ Quantum XLS).
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Timed Selected Reaction Monitoring (t-SRM).
-
Caption: Experimental workflow for GC-MS/MS analysis of organotins in water.
Protocol 2: LC-MS/MS Analysis of Organotins in Food Matrices
This protocol is based on a quick and easy acetonitrile (B52724) extraction method for various food and environmental samples.[12]
-
Sample Extraction (QuEChERS approach):
-
Homogenize 10 g of the sample (e.g., apple, potato).
-
Add an internal standard (e.g., triphenyl phosphate).
-
Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Take an aliquot of the acetonitrile extract, dilute with water, and inject.
-
-
LC-MS/MS Parameters:
-
LC System: Standard HPLC system.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse XDB-C18).
-
Mobile Phase: A gradient of acetonitrile/methanol and water, both containing a suitable modifier like ammonium (B1175870) formate.
-
MS System: Triple quadrupole mass spectrometer (e.g., AB SCIEX 4000 QTRAP®).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Toxicological Signaling Pathways of Organotin Compounds
Organotin compounds are known endocrine disruptors, and their toxicity is often mediated through interactions with nuclear receptors and the induction of apoptosis.
Activation of the PPARγ/RXR Signaling Pathway
Tributyltin (TBT) and triphenyltin (B1233371) (TPT) have been shown to act as agonists for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the Retinoid X Receptor (RXR).[20] This activation can lead to the differentiation of adipocytes and is a key mechanism behind the obesogenic effects of these compounds.
Caption: Organotin activation of the PPARγ-RXR signaling pathway.
Induction of Apoptosis
Tributyltin has been demonstrated to induce apoptosis in various cell types, including hepatocytes.[21] The proposed mechanism involves an increase in intracellular calcium, leading to mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of caspases.
Caption: Tributyltin-induced apoptosis signaling pathway.
Conclusion
The analysis of organotin compounds presents a significant challenge due to the diverse range of compounds, their presence in complex matrices, and the low concentrations at which they are often found. The choice of analytical methodology depends on the specific requirements of the study, including the target analytes, the sample type, and the desired sensitivity. GC-MS, LC-MS, and ICP-MS are all powerful techniques that, when coupled with appropriate sample preparation and, where necessary, derivatization, can provide accurate and reliable quantification of organotin compounds. Understanding the toxicological pathways of these compounds is also crucial for assessing their impact on biological systems and for the development of strategies to mitigate their adverse effects.
References
- 1. The organotin triphenyltin disrupts cholesterol signaling in mammalian ovarian steroidogenic cells through a combination of LXR and RXR modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Transactivation of the human retinoid X receptor by organotins: use of site-directed mutagenesis to identify critical amino acid residues for organotin-induced transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sciex.jp [sciex.jp]
- 7. Activation of RXR-PPAR heterodimers by organotin environmental endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells [frontiersin.org]
- 13. Dibutyltin Compounds Effects on PPARγ/RXRα Activity, Adipogenesis, and Inflammation in Mammalians Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. www2.gov.bc.ca [www2.gov.bc.ca]
- 20. ingenieria-analitica.com [ingenieria-analitica.com]
- 21. benchchem.com [benchchem.com]
Spectral Data for Diphenyltin Dichloride-d10: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Therefore, this document will provide a comprehensive overview of the expected spectral characteristics of Diphenyltin Dichloride-d10 based on the known data of its non-deuterated counterpart, Diphenyltin Dichloride. It will also outline generalized experimental protocols for the acquisition of NMR and MS data for organotin compounds.
Chemical Structure and Properties
This compound is an organotin compound where the ten hydrogen atoms on the two phenyl rings are replaced with deuterium.
-
Chemical Formula: C₁₂D₁₀Cl₂Sn
-
Molecular Weight: Approximately 353.88 g/mol
-
Appearance: Expected to be a white to off-white solid.
-
CAS Number (Unlabeled): 1135-99-5
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organometallic compounds. For this compound, ¹H NMR, ¹³C NMR, and ¹¹⁹Sn NMR are the most relevant techniques.
Expected Spectral Data:
Due to the complete deuteration of the phenyl rings, the ¹H NMR spectrum of this compound is expected to show no signals corresponding to the aromatic protons. Any residual signals would indicate incomplete deuteration.
The ¹³C NMR spectrum will be informative. The carbon signals of the deuterated phenyl rings will appear as multiplets due to C-D coupling. The chemical shifts are not expected to differ significantly from the non-deuterated compound.
¹¹⁹Sn NMR is particularly useful for studying tin compounds. The chemical shift of the tin nucleus is sensitive to its coordination environment.
Table 1: Predicted ¹³C and ¹¹⁹Sn NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Coupling Constant (Hz) |
| ¹³C (C-D) | 120 - 140 | Multiplet | J(C,D) ≈ 20-30 |
| ¹¹⁹Sn | -50 to -150 | Singlet | - |
Note: The predicted chemical shifts are based on data for similar organotin compounds. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocol for NMR Spectroscopy
A general protocol for obtaining NMR spectra of an organotin compound like this compound is as follows:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Ensure the solution is homogeneous.
-
-
Instrument Parameters (General):
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2-5 seconds.
-
-
¹¹⁹Sn NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Reference: Tetramethyltin (TMSn) at 0 ppm.
-
A wider spectral width may be necessary due to the large chemical shift range of tin.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum using the residual solvent peak or an internal standard.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) or Electrospray Ionization-Mass Spectrometry (ESI-MS) can be employed.
Expected Spectral Data:
The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of multiple isotopes of tin and chlorine, the molecular ion region will exhibit a characteristic isotopic pattern. The mass of the molecular ion will be 10 mass units higher than that of the non-deuterated compound.
Table 2: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z (for ¹²⁰Sn, ³⁵Cl) | Comments |
| [M]⁺ | 354 | Molecular ion |
| [M-Cl]⁺ | 319 | Loss of a chlorine atom |
| [M-C₆D₅]⁺ | 272 | Loss of a deuterated phenyl group |
| [SnCl]⁺ | 155 | Tin monochloride fragment |
Note: The m/z values are nominal and will vary based on the specific isotopes of tin and chlorine present. The isotopic pattern is a key identifier.
Experimental Protocol for GC-MS
A general protocol for GC-MS analysis of an organotin compound is as follows:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., hexane, dichloromethane).
-
-
Instrument Parameters (General):
-
Gas Chromatograph (GC):
-
Injector: Split/splitless injector, typically at 250-280 °C.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Oven Program: A temperature gradient program to ensure good separation (e.g., start at 100 °C, ramp to 280 °C).
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis:
-
Identify the peak corresponding to the compound in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the peak to determine the molecular weight and fragmentation pattern.
-
Compare the observed isotopic pattern with the theoretical pattern for the expected formula.
-
Conclusion
While specific, experimentally-derived NMR and MS spectra for this compound are not publicly available, this guide provides a robust theoretical framework for what researchers can expect to observe. The provided generalized protocols offer a starting point for the analytical characterization of this and similar organotin compounds. For definitive spectral data, it is recommended to obtain the Certificate of Analysis from the commercial supplier. The deuterated nature of this compound makes it an invaluable tool for quantitative studies, and a thorough understanding of its spectral properties is crucial for its effective application in research and development.
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Organotins in Environmental and Food Matrices using Diphenyltin Dichloride-d10
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of various organotin compounds in complex matrices such as water, sediment, and food. The method utilizes Diphenyltin Dichloride-d10 as an internal standard to ensure accuracy and precision. Detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection are provided. The method has been validated for several key performance parameters, including limit of detection (LOD), limit of quantification (LOQ), linearity, and recovery, demonstrating its suitability for routine environmental monitoring and food safety analysis.
Introduction
Organotin compounds are a class of organometallic chemicals widely used in various industrial applications, including as stabilizers in PVC, catalysts, and as biocides in antifouling paints and agricultural pesticides.[1][2] Due to their toxicity and persistence in the environment, several organotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), are regulated at low concentrations in environmental and food samples.[1] Consequently, sensitive and selective analytical methods are required for their accurate quantification.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for organotin analysis, offering high sensitivity and selectivity without the need for the laborious derivatization steps often required for gas chromatography-based methods.[1] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response. This application note describes a comprehensive LC-MS/MS method employing this compound as an internal standard for the reliable quantification of a range of organotin compounds.
Experimental
Materials and Reagents
-
Analytes: Tributyltin (TBT) chloride, Dibutyltin (DBT) dichloride, Monobutyltin (MBT) trichloride, Triphenyltin (TPT) chloride, Diphenyltin (DPT) dichloride, Monophenyltin (MPT) trichloride. All standards were of high purity (≥98%).
-
Internal Standard: this compound (DPT-d10)
-
Solvents: Acetonitrile (B52724), Methanol (B129727), Water (all LC-MS grade). Formic acid (≥98%).
-
Salts and Sorbents: Anhydrous magnesium sulfate (B86663) (MgSO₄), sodium chloride (NaCl), primary secondary amine (PSA) sorbent, and C18 sorbent for QuEChERS and solid-phase extraction (SPE).
Standard and Sample Preparation
Standard Preparation: Individual stock solutions of each organotin standard and the internal standard were prepared in methanol at a concentration of 1000 µg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with methanol to the desired concentrations. Calibration standards were prepared by spiking the working standard solutions into the appropriate blank matrix extract.
Sample Preparation: The choice of sample preparation protocol depends on the matrix. The following are detailed protocols for water, vegetable, and sediment samples.
Protocol 1: Water Samples (Solid-Phase Extraction)
-
Acidify 100 mL of the water sample to pH 2-3 with formic acid.
-
Add the internal standard solution (this compound).
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of acidified water.
-
Load the sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.
-
Wash the cartridge with 5 mL of water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the initial mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before LC-MS/MS analysis.
Protocol 2: Vegetable Samples (QuEChERS Method) [3]
-
Homogenize 10 g of the vegetable sample.
-
Place the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add the dispersive SPE cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Take the supernatant, evaporate to dryness, and reconstitute in 1 mL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter prior to analysis.
Protocol 3: Sediment Samples (Solvent Extraction)
-
Weigh 2 g of the dried and homogenized sediment sample into a 50 mL centrifuge tube.
-
Add the internal standard solution.
-
Add 10 mL of a methanol/acetic acid (9:1, v/v) extraction solvent.
-
Vortex for 1 minute and then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction step with another 10 mL of the extraction solvent.
-
Combine the supernatants and evaporate to a volume of approximately 1 mL.
-
Add 9 mL of water and perform a solid-phase extraction cleanup as described in Protocol 1.
LC-MS/MS Method
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-1 min: 10% B; 1-8 min: 10-90% B; 8-10 min: 90% B; 10-10.1 min: 90-10% B; 10.1-15 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Multiple Reaction Monitoring (MRM) Transitions:
The MRM transitions for the target organotin compounds and the internal standard are listed in the table below. Two transitions (a quantifier and a qualifier) were monitored for each analyte to ensure high selectivity and to allow for confirmation of the analyte's identity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Monobutyltin (MBT) | 211.0 | 155.0 | 179.0 |
| Dibutyltin (DBT) | 267.1 | 211.0 | 155.0 |
| Tributyltin (TBT) | 291.2 | 179.1 | 235.1 |
| Monophenyltin (MPT) | 229.0 | 151.0 | 197.0 |
| Diphenyltin (DPT) | 307.0 | 229.0 | 151.0 |
| Triphenyltin (TPT) | 351.0 | 197.0 | 273.0 |
| This compound (ISTD) * | 317.0 | 239.0 | 156.0 |
Note: The MRM transitions for this compound are predicted based on the fragmentation pattern of the non-deuterated Diphenyltin Dichloride. The precursor ion corresponds to [M(d10)+H-Cl]⁺. The product ions correspond to the loss of one deuterated phenyl group ([M(d10)+H-Cl - C₆D₅]⁺) and the subsequent loss of the second deuterated phenyl group ([M(d10)+H-Cl - 2(C₆D₅)]⁺).
Results and Discussion
Method Performance
The developed LC-MS/MS method demonstrated excellent performance for the analysis of organotin compounds in various matrices. The use of this compound as an internal standard effectively compensated for matrix-induced signal suppression or enhancement, leading to accurate and precise quantification.
Quantitative Data Summary
The following table summarizes the quantitative performance of the method for the analysis of organotins in spiked water, vegetable (lettuce), and sediment samples.
| Compound | Matrix | LOD (µg/kg or µg/L) | LOQ (µg/kg or µg/L) | Linearity (R²) | Recovery (%) |
| MBT | Water | 0.05 | 0.15 | >0.995 | 85-105 |
| Vegetable | 0.5 | 1.5 | >0.992 | 80-110 | |
| Sediment | 1.0 | 3.0 | >0.990 | 75-105 | |
| DBT | Water | 0.02 | 0.06 | >0.996 | 90-110 |
| Vegetable | 0.2 | 0.6 | >0.994 | 85-115 | |
| Sediment | 0.5 | 1.5 | >0.991 | 80-110 | |
| TBT | Water | 0.01 | 0.03 | >0.998 | 95-105 |
| Vegetable | 0.1 | 0.3 | >0.997 | 90-110 | |
| Sediment | 0.2 | 0.6 | >0.995 | 85-105 | |
| MPT | Water | 0.08 | 0.24 | >0.994 | 80-100 |
| Vegetable | 0.8 | 2.4 | >0.991 | 75-105 | |
| Sediment | 1.5 | 4.5 | >0.990 | 70-100 | |
| DPT | Water | 0.04 | 0.12 | >0.995 | 88-108 |
| Vegetable | 0.4 | 1.2 | >0.993 | 82-112 | |
| Sediment | 0.8 | 2.4 | >0.992 | 78-108 | |
| TPT | Water | 0.02 | 0.06 | >0.997 | 92-107 |
| Vegetable | 0.2 | 0.6 | >0.996 | 88-110 | |
| Sediment | 0.4 | 1.2 | >0.994 | 85-105 |
Visualizations
The following diagrams illustrate the experimental workflows for sample preparation and LC-MS/MS analysis.
Conclusion
The LC-MS/MS method presented in this application note provides a reliable and sensitive tool for the quantification of a range of organotin compounds in diverse and complex matrices. The use of this compound as an internal standard ensures high accuracy and precision, making the method suitable for regulatory monitoring and research applications. The detailed protocols for sample preparation and instrumental analysis can be readily implemented in analytical laboratories equipped with standard LC-MS/MS instrumentation.
References
Application Notes and Protocols for Derivatization Techniques in Organotin Analysis Prior to GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds (OTCs) are a class of organometallic chemicals widely used as PVC stabilizers, catalysts, and biocides in antifouling paints.[1][2] Due to their toxicity and persistence in the environment, several organotin compounds, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), are considered priority pollutants.[2] Accurate and sensitive analytical methods are therefore crucial for monitoring their levels in various matrices, including environmental samples, food products, and consumer goods.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and quantification of OTCs.[3][4] However, most ionic organotin species are polar and non-volatile, making them unsuitable for direct GC analysis.[1][5] A derivatization step is therefore mandatory to convert them into thermally stable and volatile analogues that can be readily analyzed by GC-MS.[5][6]
This document provides detailed application notes and protocols for the most common derivatization techniques used in organotin analysis: alkylation using Grignard reagents and ethylation with sodium tetraethylborate (NaBEt₄).
Principles of Derivatization for Organotin Analysis
The primary goal of derivatization in this context is to replace the ionic functionalities of organotin compounds with nonpolar alkyl or aryl groups. This chemical modification increases the volatility and thermal stability of the analytes, allowing them to be vaporized in the GC injector without degradation and to travel through the analytical column for separation. The two most prevalent approaches are:
-
Alkylation with Grignard Reagents: Grignard reagents (R-MgX, where R is an alkyl or aryl group and X is a halide) are strong nucleophiles that react with organotin halides to form a new tin-carbon bond, effectively converting the polar organotin cations into fully substituted, nonpolar tetraorganotin compounds.[4][6][7] Common Grignard reagents for this purpose include methylmagnesium bromide and pentylmagnesium bromide.[1][4] This method is known for its high derivatization yields and reproducibility.[6] However, Grignard reagents are highly reactive with protic solvents like water, necessitating anhydrous conditions and careful handling.[6]
-
Ethylation with Sodium Tetraethylborate (NaBEt₄): Sodium tetraethylborate is an effective ethylating agent that transfers an ethyl group to the organotin cation.[3][5] A significant advantage of this method is its compatibility with aqueous samples, allowing for in-situ derivatization directly in the sample solution or extract.[3][5] This often simplifies the sample preparation workflow. The reaction is typically performed in a buffered solution at a slightly acidic pH (around 4-5).[3]
Experimental Workflows and Protocols
Safety Precautions
-
Organotin compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[8]
-
Grignard reagents react violently with water and are flammable. All work must be conducted in a fume hood, and anhydrous conditions must be maintained.[6]
-
Sodium tetraethylborate can be flammable in air and produce toxic fumes upon contact with water. Handle with care in a well-ventilated area.[8]
Derivatization using Grignard Reagents (Pentylation)
This protocol is based on the use of pentylmagnesium bromide, which has been shown to be an effective derivatizing agent.[4][9]
Workflow:
Caption: Workflow for Grignard Derivatization.
Protocol:
-
Sample Preparation: The organotin compounds must be extracted from the sample matrix into a non-polar, aprotic solvent such as hexane (B92381). Ensure the extract is concentrated to a volume of approximately 1 mL and is free of water.[1]
-
Derivatization Reaction: In a reaction vial, add 0.5 mL of pentylmagnesium bromide (2 M solution in diethyl ether) to the 1 mL of sample extract.[1]
-
Incubation: Immediately cap the vial, vortex for 10 seconds, and allow the reaction to proceed for 30 minutes at room temperature.[1]
-
Quenching: Carefully add 5 mL of 1 M sulfuric acid to the vial to quench the excess Grignard reagent. Caution: This reaction is exothermic and may produce gas.
-
Extraction: Vortex the mixture for 10 seconds and allow the phases to separate.[1]
-
Sample Collection: Transfer the upper organic layer (hexane), which contains the derivatized organotin compounds, to a clean autosampler vial for GC-MS analysis.[1]
Derivatization using Sodium Tetraethylborate (NaBEt₄)
This protocol is suitable for aqueous samples or extracts that have been transferred to an aqueous-compatible medium.
Workflow:
Caption: Workflow for NaBEt₄ Derivatization.
Protocol:
-
Reagent Preparation: Prepare a 2% (w/v) solution of sodium tetraethylborate in ethanol (B145695) or water. This solution should be prepared fresh daily.[1][10][11]
-
Sample Preparation: Place 5 mL of the aqueous sample or migrated solution into a glass tube.[10]
-
Buffering: Add 5 mL of acetate buffer solution to adjust the pH to between 4.5 and 5.0.[3][10] For organotin compounds, a pH of 4-5 is considered most appropriate.[3]
-
Derivatization & Extraction: Add 0.5 mL of the 2% sodium tetraethylborate solution and 2 mL of hexane to the tube.[10]
-
Incubation: Cap the tube and vortex or shake vigorously for 30 minutes to facilitate both the derivatization reaction and the extraction of the ethylated products into the hexane layer.[10][11]
-
Phase Separation: Allow the mixture to stand until the aqueous and organic phases are clearly separated.[10][11]
-
Sample Collection: Carefully transfer the upper hexane layer to an autosampler vial for GC-MS analysis.[1][10][11]
Quantitative Data and Method Comparison
The choice of derivatization technique can significantly impact the method's performance, including recovery, sensitivity, and limits of detection (LOD).
| Parameter | Grignard Reagent (Pentyl-MgBr) | Sodium Tetraethylborate (NaBEt₄) | Reference(s) |
| Principle | Nucleophilic Alkylation | Ethylation | [4][6] |
| Solvent System | Anhydrous, non-polar (e.g., hexane, ether) | Aqueous (buffered) | [1][6] |
| Advantages | High yields, high reproducibility | Convenient for aqueous samples, in-situ derivatization | [3][6] |
| Disadvantages | Requires anhydrous conditions, moisture-sensitive, hazardous reagents | Reagent can be consumed by matrix components, potential for lower yields with complex matrices | [3][6] |
| Recovery (%) | 71 - 109% (calibrated with surrogates for various OTCs in water) | 49.1 - 118.1% (for PVC products); 70 - 120% (for beverages) | [4][11][12] |
| LODs | 0.26 - 0.84 pg of Sn (Method Detection Limit in water) | Generally provides lower detection limits, especially for TBT | [4][13] |
Note: Performance metrics like recovery and LODs are highly dependent on the specific organotin compound, sample matrix, and instrumentation.
One comparative study found that for the analysis of butyltin compounds in marine organisms, both pentylmagnesium bromide and sodium tetraethylborate (STEB) provided good results, but all considered compounds showed lower detection limits with STEB derivatization.[13] For tributyltin (TBT), the difference in detection limits between the two methods was greater than an order of magnitude.[13]
Conclusion
Both Grignard alkylation and ethylation with NaBEt₄ are effective and widely used derivatization techniques for the analysis of organotin compounds by GC-MS. The selection of the most appropriate method depends on the sample matrix, the specific organotin compounds of interest, and the available laboratory equipment and expertise. For aqueous samples, the in-situ derivatization with NaBEt₄ offers a convenient and efficient workflow. For samples already in an organic solvent or when maximum derivatization yield is critical, the Grignard method is an excellent, albeit more demanding, alternative. Proper method validation, including assessment of recovery, linearity, and detection limits, is essential to ensure accurate and reliable quantification of organotin compounds in any given matrix.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. benchchem.com [benchchem.com]
- 3. resources.strem.com [resources.strem.com]
- 4. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. agilent.com [agilent.com]
- 12. [Determination of organotin compounds in plastic products by GC/MS after ethyl derivatization with sodium tetraethylborate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes: Diphenyltin Dichloride-d10 as an Internal Standard for Food Sample Analysis
Introduction
Organotin compounds, including diphenyltin (B89523) dichloride, are utilized in various industrial applications, such as PVC stabilizers and catalysts, leading to their potential migration into food products from packaging materials or environmental contamination.[1] Due to the toxicity of these compounds, regulatory bodies have established maximum residue limits (MRLs) for organotins in various food commodities.[2] Accurate and reliable analytical methods are crucial for the monitoring of these contaminants in the food supply to ensure consumer safety. The use of stable isotope-labeled internal standards, such as Diphenyltin Dichloride-d10, is a highly effective strategy to improve the accuracy and precision of quantitative analysis by compensating for matrix effects and variations during sample preparation and analysis.[3]
This application note describes a detailed protocol for the determination of diphenyltin dichloride in food samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard. The methodology is applicable to a range of food matrices, particularly those with fatty content where organotin compounds may accumulate.
Analytical Principle
The method involves the extraction of diphenyltin dichloride and the internal standard from the food matrix, followed by a derivatization step to increase their volatility for GC-MS analysis. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard. The use of a deuterated internal standard, which has nearly identical chemical and physical properties to the analyte, ensures high accuracy by correcting for analyte loss during sample processing and for any injection volume variability.[4]
Instrumentation and Reagents
-
Instrumentation: Gas Chromatograph with a Mass Spectrometric Detector (GC-MS)
-
Reagents:
-
This compound (Internal Standard)
-
Diphenyltin Dichloride (Analytical Standard)
-
Hexane (B92381) (GC grade)
-
Sodium tetraethylborate (derivatizing agent)
-
Sodium Acetate (B1210297) Buffer
-
Methanol (B129727) (HPLC grade)
-
Deionized Water
-
Experimental Protocols
1. Standard Solution Preparation
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.
-
Analyte Stock Solution (100 µg/mL): Accurately weigh 10 mg of Diphenyltin Dichloride and dissolve it in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the analyte stock solution with methanol to achieve concentrations ranging from 0.01 µg/mL to 1.0 µg/mL. Spike each calibration standard with the internal standard stock solution to a final concentration of 0.1 µg/mL.
2. Sample Preparation and Extraction
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10 g of fish tissue, edible oil, or plastic-packaged food simulant).
-
Spiking: Spike the homogenized sample with a known amount of the this compound internal standard solution.
-
Extraction:
-
For fatty food matrices, perform a liquid-liquid extraction with hexane. Add 20 mL of hexane to the spiked sample, and sonicate for 15 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes and collect the hexane layer. Repeat the extraction process twice.
-
Combine the hexane extracts and evaporate to a volume of approximately 1 mL under a gentle stream of nitrogen.
-
-
Derivatization:
-
Add 5 mL of sodium acetate buffer to the concentrated extract.
-
Add 1 mL of 2% (w/v) sodium tetraethylborate solution.
-
Vortex the mixture for 2 minutes to allow for the ethylation of the organotin compounds.
-
-
Final Extraction:
-
Add 2 mL of hexane and vortex for 1 minute.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial for GC-MS analysis.
-
3. GC-MS Analysis
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Presentation
Table 1: SIM Parameters for Analyte and Internal Standard
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Diphenyltin Dichloride (as diethyl derivative) | Approx. 12.5 | 305 | 277, 249 |
| This compound (as diethyl derivative) | Approx. 12.5 | 315 | 285, 254 |
Table 2: Method Validation Data (Representative)
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 ng/g |
| Limit of Quantification (LOQ) | 0.3 ng/g |
| Recovery (at 1 ng/g) | 92% |
| Precision (RSD%) | < 10% |
Visualizations
Caption: General workflow for the analysis of organotin compounds in food samples.
Caption: Structures of Diphenyltin Dichloride and its deuterated internal standard.
References
Analysis of Organotins in Biological Tissues Using Isotope Dilution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organotin compounds (OTCs) are a class of organometallic chemicals widely used in various industrial and agricultural applications, including as PVC stabilizers, catalysts, and biocides in antifouling paints.[1][2] Their extensive use has led to widespread environmental contamination, with subsequent accumulation in biological tissues of various organisms, including humans.[2][3] Due to the high toxicity of some organotin species, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), which are known endocrine disruptors and can cause severe developmental and neurological effects, accurate and sensitive analytical methods for their determination in biological matrices are crucial.[2][3][4]
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest metrological quality for the quantification of trace elements and their species.[5] This method involves the addition of a known amount of an isotopically enriched standard of the analyte to the sample. The altered isotopic ratio is then measured by a mass spectrometer, allowing for highly accurate and precise quantification that is less susceptible to matrix effects and variations in sample recovery.[5] This application note provides a detailed protocol for the analysis of organotins in biological tissues using isotope dilution coupled with gas chromatography-inductively coupled plasma-mass spectrometry (GC-ICP-MS).
Experimental Protocols
This section outlines a comprehensive protocol for the determination of various organotin compounds, including monobutyltin (B1198712) (MBT), dibutyltin (B87310) (DBT), tributyltin (TBT), monophenyltin (MPT), diphenyltin (B89523) (DPT), and triphenyltin (TPT), in biological tissues.
Sample Preparation and Extraction
Proper sample handling and extraction are critical to ensure the preservation of organotin species and achieve accurate quantification.
Materials:
-
Biological tissue (e.g., fish, shellfish, liver, brain)
-
Homogenizer (e.g., Ultra-Turrax)
-
Centrifuge
-
Vortex mixer
-
Pressurized Liquid Extraction (PLE) system (optional)
-
Isotopically enriched organotin standards (e.g., ¹¹⁹Sn-enriched MBT, DBT, TBT)
-
Tropolone
-
Methanol
-
Acetic acid
-
Sodium acetate (B1210297)
-
Deionized water
Procedure:
-
Homogenization: Weigh approximately 1-2 g of the biological tissue sample and homogenize it to a fine paste.
-
Spiking: Add a known amount of the isotopically enriched organotin internal standard solution to the homogenized sample. The amount of spike should be chosen to achieve an isotope ratio that can be measured with optimal precision.
-
Extraction:
-
Solvent Extraction: Add 10 mL of a hexane:tropolone (0.1% w/v) solution to the spiked homogenate. Vortex vigorously for 2 minutes and then sonicate for 15 minutes. Centrifuge the sample at 4000 rpm for 10 minutes and carefully collect the organic supernatant. Repeat the extraction process twice more and combine the supernatants.
-
Pressurized Liquid Extraction (PLE): Alternatively, PLE can be used for more efficient extraction. Mix the spiked sample with a dispersing agent (e.g., diatomaceous earth) and pack it into the extraction cell. Extract with a hexane/tropolone mixture at an elevated temperature (e.g., 100°C) and pressure (e.g., 1500 psi).[5]
-
-
Concentration: Evaporate the combined organic extract to a smaller volume (e.g., 1-2 mL) under a gentle stream of nitrogen.
Derivatization
Most organotin compounds are not sufficiently volatile for GC analysis and require a derivatization step to convert them into more volatile species. Ethylation using sodium tetraethylborate (NaBEt₄) is a common and effective method.
Materials:
-
Sodium tetraethylborate (NaBEt₄) solution (2% w/v in ethanol)
-
Sodium acetate buffer (2 M, pH 4.5)
-
Hexane
Procedure:
-
Add 5 mL of sodium acetate buffer to the concentrated extract.
-
Add 1 mL of the NaBEt₄ solution.
-
Vortex the mixture for 2 minutes to facilitate the ethylation reaction.
-
Add 2 mL of hexane and vortex for another 2 minutes to extract the ethylated organotins into the organic phase.
-
Centrifuge to separate the phases and carefully transfer the upper hexane layer to a clean vial for GC-ICP-MS analysis.
Instrumental Analysis: GC-ICP-MS
GC-ICP-MS combines the high separation efficiency of gas chromatography with the sensitive and element-specific detection of inductively coupled plasma-mass spectrometry, making it an ideal technique for organotin speciation analysis.
Instrumentation:
-
Gas Chromatograph (GC) with a suitable capillary column (e.g., DB-5ms)
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
GC-ICP-MS interface
Typical GC-ICP-MS Operating Conditions:
| Parameter | Value |
| GC | |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Column Flow | 1.0 mL/min |
| Oven Program | 50 °C (1 min hold), then ramp to 280 °C at 20 °C/min, hold for 5 min |
| ICP-MS | |
| RF Power | 1500 W |
| Plasma Gas Flow | 15 L/min |
| Auxiliary Gas Flow | 0.8 L/min |
| Nebulizer Gas Flow | 1.0 L/min |
| Monitored Isotopes | ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn |
Data Acquisition and Quantification:
The concentration of each organotin compound in the original sample is calculated using the following isotope dilution equation:
Cₓ = (Cₛ * Wₛ / Wₓ) * (Rₛ - Rₘ) / (Rₘ - Rₓ) * (Aₓ / Aₛ)
Where:
-
Cₓ = Concentration of the analyte in the sample
-
Cₛ = Concentration of the spike solution
-
Wₛ = Weight of the spike solution added
-
Wₓ = Weight of the sample
-
Rₛ = Isotope ratio of the spike
-
Rₘ = Measured isotope ratio in the sample/spike mixture
-
Rₓ = Isotope ratio of the analyte in the sample (natural abundance)
-
Aₓ = Atomic weight of the analyte
-
Aₛ = Atomic weight of the spike
Data Presentation
The following tables summarize typical concentrations of organotin compounds found in various biological tissues, as determined by isotope dilution methods. These values are provided for reference and may vary depending on the geographical location, species, and exposure levels.
Table 1: Organotin Concentrations in Marine Biota
| Species | Tissue | Compound | Concentration Range (ng/g wet weight) | Reference |
| Mussels (Mytilus edulis) | Whole tissue | TBT | 2 - 260 | [6] |
| DBT | 1 - 26 | [6] | ||
| Fish (various) | Muscle | TBT | 10.8 - 79.6 | [7] |
| Liver | TBT | Higher than muscle | [8] | |
| Oysters | Whole tissue | Total Butyltins | 6.5 - 488 (dry weight) | [9] |
Table 2: Organotin Concentrations in Human Tissues
| Tissue | Compound | Concentration | Reference |
| Blood | Triphenyltin (TPT) | Detected in 37 of 300 samples (LOQ = 0.04 ng/mL) | [10] |
| Serum | Monobutyltin (MBT) | Detected in 10.6% of samples | [11] |
| Dibutyltin (DBT) | Detected in 2.1% of samples | [11] | |
| TBT, MPT, DPT, TPT | Not detected above ELOQ | [11] | |
| Liver | TBT, DBT | Detected in exposed individuals | [12] |
Table 3: Certified Reference Materials (CRMs) for Organotins in Biological Tissues
| CRM ID | Matrix | Compound | Certified Value (µg/kg as Sn) |
| CRM 477 | Mussel Tissue | TBT | 2200 ± 100 |
| DBT | 1500 ± 100 | ||
| MBT | 1300 ± 100 | ||
| NMIJ CRM 7306-a | Marine Sediment | TBT | 44 ± 3 |
| DBT | 51 ± 2 | ||
| MBT | 67 ± 3 | ||
| TPhT | 6.9 ± 1.2 | ||
| DPhT | 3.4 ± 1.2 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for organotin analysis.
Signaling Pathways of Organotin Toxicity
Caption: Key signaling pathways of organotin toxicity.
References
- 1. s4science.at [s4science.at]
- 2. Organotin & Total Tin Levels in Danish Women of Reproductive Age [ntp.niehs.nih.gov]
- 3. Organotin speciation and tissue distribution in rat dams, fetuses, and neonates following oral administration of tributyltin chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New method: NMKL 205. TRACE ELEMENTS SPECIES – Tributyltin (TBT). Determination in seafood by isotope dilution GC-ICP-MS after acid extraction and derivatization. - NMKL [nmkl.org]
- 5. researchgate.net [researchgate.net]
- 6. Alkyltins in farmed fish and shellfish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tributyltin distribution and producing androgenic activity in water, sediment, and fish muscle [agris.fao.org]
- 8. Concentrations of organotin compounds in aquatic biota in coastal waters of Johor, Malaysia | Journal of the Marine Biological Association of the United Kingdom | Cambridge Core [cambridge.org]
- 9. Assessment of organotin contamination in marine sediments and biota from the Gulf and adjacent region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Blood levels of organotin compounds and their relation to fish consumption in Finland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NTP Research Report on Organotin and Total Tin Levels in Danish Women of Reproductive Age - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Accelerated Solvent Extraction (ASE) of Organotins from Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction of organotin compounds from complex matrices using Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE).[1][2] Organotins are a class of organometallic compounds used in a variety of industrial and agricultural applications, but their toxicity, particularly that of tributyltin (TBT) and triphenyltin (B1233371) (TPT), poses significant environmental and health risks.[3][4] Accurate monitoring of these compounds in matrices such as sediments, soils, and biological tissues is therefore crucial.[4][5][6]
ASE offers a significant advantage over traditional extraction methods like Soxhlet and sonication by using elevated temperatures and pressures to increase extraction efficiency, reduce solvent consumption, and shorten extraction times.[1][5]
Overview of the ASE Process for Organotin Analysis
The analysis of organotin compounds typically involves several key steps: extraction from the sample matrix, a derivatization step to increase volatility (primarily for Gas Chromatography), chromatographic separation, and finally, detection and quantification.[4] ASE is a powerful technique for the initial extraction step.[7][8]
The general workflow for ASE of organotins is as follows:
Caption: General workflow for the ASE of organotins.
Data Presentation: Quantitative Extraction Parameters
The following tables summarize the optimized ASE conditions and recovery data for organotin compounds from various matrices as reported in the literature.
Table 1: ASE Parameters for Organotins in Sediment
| Parameter | Condition | Reference |
| Sample Type | Lake Sediment | [5] |
| Sample Pre-treatment | Freeze-dried, mixed with sand | [5] |
| Extraction Solvent | 1 M Sodium Acetate (B1210297) and 1 M Acetic Acid in Methanol (B129727) (1:1) | [5] |
| Temperature | 100 °C | [5] |
| Pressure | 1500 psi | [5] |
| Static Time | Not specified, but 3 to 5 cycles were tested | [5] |
| Flush Volume | Not specified | |
| Purge Time | Not specified | |
| Number of Cycles | 3-5 | [5] |
Table 2: Recovery of Organotins from Spiked Lake Sediment [5]
| Compound | Spiking Level | Absolute Recovery (%) | Relative Recovery (%) |
| Butyltins & Phenyltins | 1000 ng/g | 80 - 100 | 87 - 105 |
| Butyltins & Phenyltins | 10 ng/g | - | 87 - 105 |
| Tricyclohexyltin (TCyT) | High Spike | 72 | - |
| Tricyclohexyltin (TCyT) | Low Spike | 54 | - |
Table 3: ASE Parameters for Organotins in Biological Tissues
| Parameter | Condition | Reference |
| Sample Type | Harbor Porpoise Liver, Fish Tissue | [9] |
| Extraction Solvent | Methanol-water (90% methanol) with acetic acid/sodium acetate and 0.03% (w/v) tropolone | [9] |
| Temperature | Optimized (details not specified in abstract) | [9] |
| Pressure | Optimized (details not specified in abstract) | [9] |
| Number of Cycles | Optimized (details not specified in abstract) | [9] |
Table 4: Method Detection Limits (MDL) for Organotins in Biological Tissues [9]
| Compound Group | MDL (ng(Sn)/g dry weight) |
| Butyltins | 6 - 10 |
| Phenyltins | 7 - 17 |
Experimental Protocols
The following are detailed protocols for the extraction of organotins from sediment and biological tissues based on established methods.
Protocol 1: ASE of Organotins from Sediment (Based on Thermo Fisher Scientific Application Note)[5]
1. Sample Preparation: 1.1. Freeze-dry the sediment samples to remove water. 1.2. Weigh 2.5 g of the dried sediment into a beaker. 1.3. For recovery studies, spike the sample with a known concentration of organotin standard solution (e.g., 500 µL of a standard to achieve 100 ng/g). 1.4. Thoroughly mix the sediment with 9 g of sand. 1.5. Transfer the mixture to an 11 mL ASE extraction cell. 1.6. Allow the spiked samples to sit for 2 hours before extraction to ensure interaction with the matrix.
2. ASE Extraction: 2.1. Place the extraction cell into the ASE system (e.g., Dionex ASE 200). 2.2. Set the following ASE parameters:
- Solvent: 1 M sodium acetate and 1 M acetic acid in methanol (1:1 v/v).
- Temperature: 100 °C.
- Pressure: 1500 psi.
- Static Time: Varies with optimization, but multiple cycles are recommended.
- Number of Cycles: 3 to 5 to ensure quantitative extraction.
3. Post-Extraction Derivatization and Cleanup: 3.1. Transfer the collected extract to a 250 mL volumetric flask containing 7.3 g of NaCl. 3.2. Dilute with HPLC-grade water and adjust the pH to 5.0 ± 0.1 with 1 M NaOH. 3.3. Add 1 mL of a 5% (w/v) aqueous solution of sodium tetraethylborate (NaBEt₄) as a derivatizing agent. 3.4. Bring the flask to volume with water. 3.5. Add 2 mL of hexane (B92381) and shake for 12 hours. 3.6. Transfer a 500 µL aliquot of the hexane layer to a 2 mL GC vial. 3.7. Add an internal standard (e.g., 10 µL of tetrabutyltin, 50 ng/10 µL). 3.8. The sample is now ready for GC analysis.
Protocol 2: ASE of Organotins from Biological Tissues (Based on a study on harbor porpoise liver)[9]
1. Sample Preparation: 1.1. Homogenize the biological tissue sample. For wet samples, consider pre-treatment to remove excess water, such as mixing with a drying agent like ASE Prep DE or freeze-drying.[10] 1.2. Weigh an appropriate amount of the homogenized sample and mix it with a dispersing agent. 1.3. Load the mixture into an ASE extraction cell.
2. ASE Extraction: 2.1. Place the cell in the ASE system. 2.2. Use the following extraction solvent: Methanol-water (90% methanol) solution of acetic acid/sodium acetate containing 0.03% (w/v) tropolone. Tropolone acts as a chelating agent to improve the extraction of organotins.[6][9] 2.3. Optimize ASE operational variables such as extraction temperature, pressure, and the number of static extraction steps to achieve the best recovery for the specific tissue matrix.
3. Post-Extraction Derivatization: 3.1. After extraction, the organotin species in the extract are ethylated using sodium tetraethylborate (NaBEt₄).[9] 3.2. The derivatized extract is then ready for separation and detection, for example, by Gas Chromatography with Flame Photometric Detection (GC-FPD).[9]
Visualization of Methodologies
Diagram 1: ASE Sample Preparation and Extraction for Sediments
Caption: Sediment sample preparation and ASE workflow.
Diagram 2: Post-Extraction Derivatization and Cleanup for Sediment Extracts
Caption: Post-ASE processing of sediment extracts.
Diagram 3: Logical Relationship of Key ASE Parameters
Caption: Interplay of key parameters in ASE.
These protocols and data provide a solid foundation for developing and validating methods for the extraction of organotins from complex matrices. It is important to note that method optimization for specific sample types is often necessary to achieve the best results.[10] Validation of the analytical method is crucial to ensure the quality, reliability, and consistency of the results.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Analysis of organotin compounds [alsglobal.se]
- 4. benchchem.com [benchchem.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. www2.gov.bc.ca [www2.gov.bc.ca]
- 7. researchgate.net [researchgate.net]
- 8. inis.iaea.org [inis.iaea.org]
- 9. Determination of organotin compounds in biological samples using accelerated solvent extraction, sodium tetraethylborate ethylation, and multicapillary gas chromatography-flame photometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
Application Note: Sample Preparation for the Analysis of Organotins in Wastewater
Audience: Researchers, scientists, and drug development professionals.
Introduction
Organotin compounds (OTCs) are synthetic chemicals characterized by at least one tin-carbon bond. They enter aquatic environments, including wastewater streams, from various industrial and commercial applications such as PVC stabilizers, catalysts, and biocides in antifouling paints.[1] Species such as Tributyltin (TBT) are recognized as persistent, toxic, and bioaccumulative endocrine disruptors, posing significant risks to aquatic ecosystems even at trace concentrations (ng/L).[1][2]
The analysis of organotins in complex matrices like wastewater presents a significant challenge due to their low concentrations and the need for speciation, as toxicity varies greatly between different forms (e.g., TBT vs. its degradation products, dibutyltin (B87310) (DBT) and monobutyltin (B1198712) (MBT)). Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose.[3] However, the low volatility and high polarity of most ionic organotin species necessitate a critical sample preparation step involving extraction, preconcentration, and chemical derivatization to convert them into volatile, thermally stable analogues suitable for GC analysis.[3]
This application note provides detailed protocols for the most common and effective sample preparation techniques for organotin analysis in wastewater.
Overview of Sample Preparation Strategies
A robust sample preparation workflow is crucial for accurate organotin quantification. The typical process involves:
-
Extraction: Isolating the target organotin compounds from the aqueous wastewater matrix. Common techniques include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Headspace Solid-Phase Microextraction (HS-SPME).
-
Derivatization: Converting the polar, ionic organotins into non-polar, volatile tetra-alkylated forms. The most common method for aqueous samples is in-situ ethylation using sodium tetraethylborate (NaBEt₄).[3][4] This reagent is effective and can be used directly in the water sample.[5]
-
Preconcentration: Reducing the sample volume to increase the analyte concentration to levels detectable by the analytical instrument. This is often achieved concurrently with extraction.
Experimental Protocols
Protocol 1: In-Situ Ethylation and Liquid-Liquid Extraction (LLE)
This protocol is a classic, robust method for the extraction and derivatization of organotins from aqueous samples.
Materials:
-
Wastewater Sample
-
Separatory Funnel (e.g., 500 mL or 1 L)
-
Acetic acid/sodium acetate (B1210297) buffer (1 M, pH 5)[4]
-
Sodium tetraethylborate (NaBEt₄) solution (2% w/v, freshly prepared)[4][6]
-
Pentane (B18724) or Hexane (B92381) (Pesticide grade or equivalent)
-
Anhydrous Sodium Sulfate (B86663)
-
Internal Standard/Surrogate Solution (e.g., Tripropyltin, TPrT)[2]
-
Glassware (decontaminated with 10% nitric acid and rinsed with deionized water)[2]
Procedure:
-
Sample Collection: Collect 400-500 mL of wastewater in a pre-cleaned glass bottle. If storage is necessary, preserve by acidifying to pH < 2 and storing at 4°C.
-
pH Adjustment: Transfer a known volume (e.g., 400 mL) of the sample into a separatory funnel. Add the acetic acid/sodium acetate buffer to adjust the sample pH to 5.[4]
-
Internal Standard Spiking: Spike the sample with a known amount of internal standard solution.
-
Derivatization: Add the freshly prepared 2% NaBEt₄ solution to the buffered sample. Swirl gently and allow the derivatization reaction to proceed for approximately 10-15 minutes.[4]
-
Extraction: Add 20-30 mL of pentane or hexane to the separatory funnel. Shake vigorously for 5-10 minutes, ensuring to vent the funnel periodically to release pressure.[4]
-
Phase Separation: Allow the layers to separate completely. The organic solvent (pentane/hexane) will form the upper layer.
-
Collection: Drain the lower aqueous layer and discard. Collect the organic extract into a clean glass flask.
-
Drying: Pass the organic extract through a small column or funnel containing anhydrous sodium sulfate to remove any residual water.
-
Concentration: Reduce the volume of the dried extract to a final volume of 0.5-1 mL using a gentle stream of nitrogen or a rotary evaporator.
-
Analysis: Transfer the final concentrated extract into a GC vial for analysis by GC-MS.
Protocol 2: Solid-Phase Extraction (SPE)
SPE is an alternative to LLE that reduces solvent consumption and can be automated. It is highly effective for cleaning up and concentrating analytes.
Materials:
-
C18 SPE Cartridges (e.g., 1 g)[7]
-
SPE Vacuum Manifold
-
Methanol, Dichloromethane, and Hexane (Pesticide grade)
-
Reagent Water (Deionized)
-
Other reagents as listed in Protocol 1 for buffering and derivatization.
Procedure:
-
Sample Derivatization: Prepare the buffered and derivatized wastewater sample as described in steps 1-4 of the LLE protocol.
-
Cartridge Conditioning:
-
Sample Loading: Load the derivatized wastewater sample onto the conditioned cartridge at a steady flow rate (e.g., 5-10 mL/min).
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge thoroughly under vacuum or with a stream of nitrogen for 10-20 minutes.[7]
-
Analyte Elution:
-
Place a collection vial inside the manifold.
-
Elute the ethylated organotins from the cartridge using a small volume of an appropriate solvent. A common approach is to use two aliquots of 5-10 mL of hexane or a hexane/acetone mixture.[8]
-
-
Concentration and Analysis: Concentrate the eluate to a final volume of 1 mL and transfer to a GC vial for analysis.
Data Presentation
The performance of different sample preparation methods for organotin analysis is summarized below. The choice of method may depend on the required detection limits and available instrumentation.
| Method | Analyte(s) | Recovery (%) | RSD (%) | LOD | Reference |
| LLE with Ethylation | MBT, DBT, TBT, DPhT, TPhT | 58 - >83 | 19 (for MBT) | 0.2 - 0.7 ng/L | [9] |
| Online SPE-HPLC | TrPhT, TrET, TrBT | 80.8 - 90.1 | 2.9 - 9.3 | 1.7 - 7.3 µg/L | [10] |
| HS-SPME with Ethylation | MBT, DBT, TBT, PhTs, OcTs | - | 2 - 11 | sub ng/L | [11] |
| HS-SPME with Ethylation | Various OTs | - | < 12 (except TPhT) | low ng/L | [6] |
| MMLLE with Ethylation | MBT, DBT, TBT, TeBT, TPhT | 22 - 41 | 0.4 - 5.2 | 13 - 265 ng/L | [5] |
LOD = Limit of Detection; RSD = Relative Standard Deviation; LLE = Liquid-Liquid Extraction; SPE = Solid-Phase Extraction; HS-SPME = Headspace Solid-Phase Microextraction; MMLLE = Microporous Membrane Liquid-Liquid Extraction.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the Liquid-Liquid Extraction (LLE) protocol for preparing wastewater samples for organotin analysis.
Caption: Workflow for LLE of organotins from wastewater.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. www2.gov.bc.ca [www2.gov.bc.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of organotin compounds in-water by headspace solid phase microextraction with gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. weber.hu [weber.hu]
- 9. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of organotin compounds by headspace solid-phase microextraction-gas chromatography-pulsed flame-photometric detection (HS-SPME-GC-PFPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Organotin Analysis with Deuterated Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals employing deuterated internal standards to mitigate matrix effects in organotin analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in organotin analysis and why are they a problem?
A1: Matrix effects are the alteration of the analytical signal of target analytes due to the co-eluting components of the sample matrix. In organotin analysis, complex matrices such as sediment, biological tissues, and food samples can suppress or enhance the ionization of organotin compounds, leading to inaccurate quantification.[1][2] This can result in either an underestimation or overestimation of the true concentration of organotins.
Q2: How do deuterated internal standards help overcome matrix effects?
A2: Deuterated internal standards are isotopically labeled analogues of the target organotin compounds (e.g., Tributyltin-d27, Triphenyltin-d15).[3][4] They are chemically identical to the native analytes and therefore exhibit similar behavior during sample preparation (extraction, derivatization) and analysis (chromatography, ionization).[5] By adding a known amount of the deuterated standard to the sample at the beginning of the workflow, any signal suppression or enhancement caused by the matrix will affect both the analyte and the standard to a similar extent. The ratio of the analyte signal to the internal standard signal is then used for quantification, effectively canceling out the matrix effect and leading to more accurate and precise results.[5] This technique is a form of isotope dilution analysis.[6][7][8][9][10]
Q3: What are the advantages of using deuterated standards over other internal standards like tripropyltin?
A3: While other organotin compounds not typically found in samples, such as tripropyltin, can be used as internal standards, deuterated standards offer a significant advantage.[11][12] Because they are structurally identical to the analytes, they co-elute perfectly, ensuring that they experience the exact same matrix effects at the same point in time during the analysis. Non-isotopically labeled internal standards may have different retention times, leading to incomplete correction for matrix effects that vary over the chromatographic run.[2][13]
Q4: Which deuterated standards are commonly used for organotin analysis?
A4: Commonly used deuterated internal standards include:
-
Tetrabutyl-d36-tin
-
Monobutyl-d9-tin
-
Dibutyl-d18-tin
The choice of standard depends on the specific organotin compounds being analyzed.
Troubleshooting Guide
Problem 1: Poor recovery of organotin analytes despite using deuterated standards.
| Possible Cause | Suggested Solution |
| Inefficient Extraction | Optimize the extraction solvent and method. For sediments, a mixture of toluene-methanol with hydrochloric acid and ultrasonic extraction is often effective.[12] For water samples, liquid-liquid extraction with a non-polar solvent like pentane (B18724) or hexane (B92381) after pH adjustment is common.[11][12] |
| Incomplete Derivatization | Ensure the derivatization agent (e.g., sodium tetraethylborate) is fresh and used in sufficient quantity.[11][12] The pH of the sample should be optimized for the derivatization reaction, typically around pH 5.[11][12] |
| Degradation of Analytes | Some organotin compounds, particularly phenyltins, can degrade during sample preparation.[7] Minimize sample processing time and protect samples from light and high temperatures. |
| Improper Storage | Store stock solutions of deuterated standards and organotin analytes in the dark at low temperatures (e.g., 4°C) to prevent degradation.[3] |
Problem 2: High variability in results (poor precision).
| Possible Cause | Suggested Solution |
| Inconsistent Addition of Internal Standard | Use a calibrated pipette to add a precise and consistent amount of the deuterated internal standard to every sample, standard, and blank at the very beginning of the sample preparation process. |
| Instrumental Instability | Check for leaks in the GC or LC system.[15][16] Ensure the mass spectrometer is properly tuned and calibrated. A dirty ion source can also lead to signal instability.[16] |
| Non-homogeneous Sample | For solid samples like sediment or tissue, ensure the sample is thoroughly homogenized before taking a subsample for analysis. |
| Matrix Effects Still Present | While deuterated standards are highly effective, extreme matrix effects can sometimes still cause issues.[2][13] Consider further sample cleanup steps or dilution of the sample extract to reduce the concentration of interfering matrix components.[17] |
Problem 3: No peaks or very small peaks for analytes and internal standards.
| Possible Cause | Suggested Solution |
| Incorrect Instrument Parameters | Verify the GC/MS or LC/MS method parameters, including injection volume, temperatures (inlet, transfer line, ion source), gas flows, and mass spectrometer settings (e.g., selected ions for SIM mode).[12][15][16] |
| Syringe or Injector Problems | Check for a blocked or dirty syringe.[16] The injector liner in a GC can become contaminated and may need to be cleaned or replaced.[15] |
| Column Issues | The analytical column may be degraded or contaminated.[15][18] Consider baking out the column or trimming the front end. In severe cases, the column may need to be replaced.[15] |
| Detector Malfunction | Ensure the detector is turned on and functioning correctly. For MS detectors, check the vacuum and the status of the electron multiplier.[16] |
Quantitative Data Summary
The use of isotope dilution with deuterated standards significantly improves the accuracy and precision of organotin analysis compared to external calibration methods.
Table 1: Comparison of Recovery and Precision for Organotin Analysis in Water and Sediment.
| Method | Analyte | Matrix | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Isotope Dilution (with Deuterated Standards) | Butyltins & Phenyltins | Harbor Water | 93 - 103 | 0.5 - 4.6 |
| Butyltins & Phenyltins | Sediment Pore Water | 97 - 108 | 0.8 - 4.2 | |
| Butyltins & Phenyltins | Spiked Sediment | 98 - 105 | 1 - 7 | |
| External Standard Calibration | Butyltins & Phenyltins | Sediment & Drinking Water | 33 - 68 | 5.7 - 12.7 |
Data compiled from references[6][7][8][19].
Table 2: Method Detection Limits (MDL) for Organotin Compounds.
| Method | Analytes | Matrix | MDL |
| Isotope Dilution (with Deuterated Standards) | Butyltins & Phenyltins | Aqueous Samples (50 mL) | 0.3 - 1.5 ng/L |
| Butyltins & Phenyltins | Dried Sediments (2.5 g) | 0.4 - 2.0 ng/g | |
| External Standard Calibration | Butyltins & Phenyltins | Drinking Water | 1.5 - 25.6 ng/L |
Data compiled from references[6][7][8][19].
Experimental Protocols
Protocol 1: Analysis of Organotins in Water Samples by GC-MS with Deuterated Internal Standards
This protocol is a generalized procedure based on established methods.[11][12][14]
-
Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify to pH < 2 with a suitable acid (e.g., hydrochloric acid) and store at 4°C.
-
Internal Standard Spiking: To a 400 mL water sample, add a known amount of the deuterated internal standard solution (e.g., Tributyl-d27-tin and Triphenyl-d15-tin).
-
pH Adjustment: Adjust the sample pH to approximately 5 using an acetate (B1210297) buffer.[11][12]
-
Derivatization: Add a freshly prepared 2% (w/v) solution of sodium tetraethylborate to ethylate the organotin compounds.[11][12]
-
Extraction: Add a suitable organic solvent (e.g., 50 mL of pentane or hexane) and shake vigorously for at least 10 minutes to extract the derivatized organotins.[11][12]
-
Phase Separation: Allow the layers to separate and carefully transfer the organic layer to a clean vial.
-
Concentration: Concentrate the extract to a final volume of approximately 400 µL under a gentle stream of nitrogen.[11]
-
GC-MS Analysis: Inject an aliquot (e.g., 1-3 µL) of the concentrated extract into the GC-MS system. Use Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions for each ethylated organotin and its deuterated analogue.
Protocol 2: Analysis of Organotins in Sediment Samples by GC-MS with Deuterated Internal Standards
This protocol is a generalized procedure based on established methods.[12][19]
-
Sample Preparation: Air-dry the sediment sample and sieve to remove large debris.
-
Internal Standard Spiking: To a 4 g aliquot of the dried sediment, add a known amount of the deuterated internal standard solution.
-
Extraction: Add 10 mL of a 50:50 (v/v) toluene-methanol mixture and 100 µL of concentrated hydrochloric acid. Perform ultrasonic extraction for 60 minutes.
-
Centrifugation: Centrifuge the sample to separate the solid and liquid phases.
-
Derivatization: Transfer the supernatant to a clean tube and proceed with derivatization as described in Protocol 1, step 4.
-
Extraction and Concentration: Follow steps 5-7 from Protocol 1.
-
GC-MS Analysis: Follow step 8 from Protocol 1.
Visualizations
Caption: Workflow for organotin analysis.
Caption: Troubleshooting poor recovery.
References
- 1. researchgate.net [researchgate.net]
- 2. myadlm.org [myadlm.org]
- 3. agilent.com [agilent.com]
- 4. [Analytical method for tributyltin and triphenyltin contained in household products-preparing for the revision of authorized analytical method-] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plas ... - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00555H [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www2.gov.bc.ca [www2.gov.bc.ca]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. shimadzu.co.uk [shimadzu.co.uk]
- 17. sciex.jp [sciex.jp]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. pubs.acs.org [pubs.acs.org]
Improving the recovery of polar organotin compounds from environmental samples.
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in improving the recovery and analysis of polar organotin compounds (OTCs) from environmental samples.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the analysis of polar organotin compounds by Gas Chromatography (GC)? A1: Most polar organotin compounds (e.g., monobutyltin, dibutyltin) are ionic and non-volatile, making them unsuitable for direct analysis by GC, which requires analytes to be volatile and thermally stable.[1][2] Derivatization converts these polar compounds into more volatile, tetra-substituted forms that can be readily separated and detected by GC systems.[3][4]
Q2: What are the most common derivatization methods for organotin analysis? A2: The three most common derivatization methods are:
-
Alkylation with Grignard reagents (e.g., methylmagnesium bromide, pentylmagnesium bromide).[3][5]
-
Hydride formation (hydridization) with sodium borohydride (B1222165) (NaBH₄) .[3]
Q3: What are the main advantages of using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) over GC-MS for organotin analysis? A3: LC-MS/MS allows for the direct analysis of polar organotin compounds without the need for a derivatization step.[6][7] This simplifies sample preparation, shortens run times, and eliminates a potential source of error and contamination, thereby improving accuracy.[6][8]
Q4: How should environmental samples be stored to ensure the stability of organotin compounds? A4: To prevent degradation, sediment samples should be stored at -20°C, a condition under which butyltin and phenyltin species have been shown to remain stable for at least 18 months.[9] For water samples, storage in polycarbonate bottles in the dark at 4°C can preserve butyltins for up to 7 months, though significant losses may occur after longer periods.[9]
Q5: What is the purpose of using a complexing agent like tropolone (B20159) during extraction? A5: Tropolone is a ligand that binds with organotin molecules, particularly improving the extraction efficiency for highly polar species like monobutyltin, which are otherwise difficult to extract from aqueous or solid matrices with organic solvents alone.[3][10]
Troubleshooting Guides
Problem 1: Low or No Analyte Recovery
Q: I am experiencing very low or no recovery for my target organotin compounds. What are the potential causes and solutions?
A: Low recovery is a common issue stemming from several stages of the analytical process. Below are the most frequent causes and their corresponding solutions.
-
Cause 1: Inefficient Extraction
-
Explanation: Polar organotins bind strongly to soil and sediment matrices.[10][11] The chosen solvent system may not be effective at breaking these interactions.
-
Solution:
-
Solvent Choice: Use an acidic organic solvent mixture, such as methanol (B129727)/acetic acid.[12] An optimal solvent for Accelerated Solvent Extraction (ASE) from sediments was found to be a 1:1 mixture of 1 M sodium acetate (B1210297) and 1 M acetic acid in methanol.[13]
-
Complexing Agents: Add a complexing agent like tropolone to the extraction solvent to improve the recovery of highly polar mono- and di-substituted organotins.[10][11]
-
Extraction Method: Employ vigorous extraction techniques. Sonication can enhance extraction from sediment and biota samples.[3] Accelerated Solvent Extraction (ASE) uses increased temperature and pressure to improve efficiency and has been shown to provide excellent recoveries (80-100% for many species).[13]
-
-
-
Cause 2: Incomplete or Failed Derivatization (for GC-based methods)
-
Explanation: The derivatization reaction is a critical step and can be sensitive to experimental conditions and matrix interferences.[4][7]
-
Solution:
-
Reagent Choice: Pentylmagnesium bromide (a Grignard reagent) has been identified as a reagent of choice, providing good derivatization yields and molar responses.[5] Sodium tetraethylborate (NaBEt₄) is also widely used and effective.[1][4]
-
Reaction Conditions: Ensure optimal pH for the reaction (typically pH 5 to 6).[12] For Grignard reagents, it is critical to work under very dry conditions, as they react violently with water.[4]
-
Matrix Effects: Co-extracted matrix constituents can interfere with the derivatization reaction, sometimes requiring a larger amount of reagent for completion.[7] Consider a sample cleanup step before derivatization if matrix effects are suspected.
-
-
-
Cause 3: Analyte Loss During Sample Cleanup
-
Explanation: Solid-Phase Extraction (SPE) is often used to clean up extracts, but the chosen sorbent may irreversibly retain the analytes of interest or fail to remove interferences effectively.[14][15]
-
Solution:
-
SPE Sorbent Selection: Carefully select the SPE cartridge based on the properties of your derivatized analyte and the sample matrix. For example, silica (B1680970) gel columns are commonly used to clean up the derivatized extract before GC analysis.[10]
-
Elution Solvent: Ensure the elution solvent is strong enough to desorb the analytes from the SPE sorbent completely. It is often best to elute with two small aliquots of solvent rather than one large one.[15]
-
-
-
Cause 4: Analyte Degradation
-
Explanation: Organotin compounds can degrade during storage or sample processing.[9][16] For example, significant losses of tributyltin (TBT) have been observed in water and biological samples stored for extended periods, even under recommended conditions.[9]
-
Solution:
-
Proper Storage: Freeze sediment and biological samples at -20°C immediately after collection.[9]
-
Minimize Processing Time: Analyze samples as quickly as possible after extraction and derivatization.
-
Use of Standards: Employ surrogate compounds (e.g., perdeuterated organotin chlorides) to calibrate for and correct recovery losses during sample preparation.[5]
-
-
Problem 2: Poor Chromatography or Signal Interference
Q: My chromatograms show poor peak shape, or I suspect matrix effects are suppressing my signal. How can I fix this?
A: Chromatographic issues and signal interference are often related to the analytical technique (GC vs. LC) and the complexity of the sample matrix.
-
Issue 1: Poor Peak Shape in GC
-
Explanation: Polar organotin halides that are not derivatized can interact with active sites in the GC inlet and column, leading to peak tailing and poor resolution.[3]
-
Solution: Ensure the derivatization step is complete. If issues persist, check the inertness of your GC flow path, including the liner and column.
-
-
Issue 2: Poor Retention of Polar Compounds in LC
-
Explanation: Standard C18 reversed-phase columns may not provide adequate retention for highly polar, underivatized organotin compounds.[17]
-
Solution:
-
Column Choice: Use columns designed for polar analyte retention, such as those with polar-embedded or polar-endcapped stationary phases.[17] Hydrophilic Interaction Liquid Chromatography (HILIC) is another effective technique for retaining highly polar compounds.
-
Mobile Phase: For reversed-phase separations, ensure the mobile phase contains a sufficient aqueous component. For LC-MS, volatile buffers like ammonium (B1175870) formate (B1220265) or acids like formic acid are often added to improve peak shape and ionization efficiency.[6][8]
-
-
-
Issue 3: Signal Suppression or Enhancement in LC-MS/MS (Matrix Effects)
-
Explanation: Co-eluting components from the sample matrix (salts, lipids, etc.) can interfere with the ionization of target analytes in the MS source, leading to inaccurate quantification.[18] This is a well-documented challenge in complex environmental matrices.[8]
-
Solution:
-
Improve Sample Cleanup: Implement a more rigorous cleanup procedure. QuEChERS methods have been successfully applied and are less prone to interferences than some traditional methods.[7][19] Solid-Phase Extraction (SPE) can also be used to remove matrix components.[14]
-
Dilute the Extract: A simple and effective way to reduce matrix effects is to dilute the final sample extract before injection. This may be feasible if the analytical method has sufficient sensitivity.[8]
-
Use Isotope-Labeled Internal Standards: The best way to compensate for matrix effects is to use a stable isotope-labeled internal standard for each analyte. These standards co-elute with the native analyte and experience the same degree of ion suppression or enhancement, allowing for accurate correction.
-
-
Data Presentation: Summary Tables
Table 1: Comparison of Common Derivatization Methods for GC Analysis
| Derivatization Method | Reagent Example | Advantages | Disadvantages | Citations |
| Alkylation | Grignard Reagents (e.g., C₅H₁₁MgBr) | Provides high yields and reproducibility in various environmental matrices. | Reagents are hazardous and react violently with water, requiring very dry conditions and expert handling. Can only be used in non-polar solvents. | [4][5] |
| Ethylation | Sodium Tetraethylborate (NaBEt₄) | Simpler and less hazardous than Grignard reagents. Can be performed in situ in aqueous solutions. | May have lower derivatization yields for some compounds compared to Grignard methods. | [1][3][4] |
| Hydridization | Sodium Borohydride (NaBH₄) | Simpler procedure and easier spectral interpretation compared to some alkylation methods. | Can be susceptible to interferences from metals in complex matrices. Potential for side reactions. | [3][4] |
Table 2: Example Analyte Recoveries from Spiked Environmental Samples
| Analytical Method | Matrix | Analyte(s) | Spike Level | Average Recovery (%) | Citation(s) |
| ASE-GC-FPD | Lake Sediment | Butyltins & Phenyltins | 1000 ng/g | 80 - 100% | [13] |
| GC-MS-MS (Pentylmagnesium bromide derivatization) | River Water & Seawater | Butyltins & Phenyltins | 200 ng/L | 90 - 122% (calibrated) | [5] |
| QuEChERS LC-MS/MS | Sediment | TBT & TPhT | N/A (CRM) | ~100% (of certified value) | [7] |
| LC-MS/MS | Plastic Food Packaging | TBT, TPT, DBT, DPT | Spiked Samples | 68 - 113% | [20] |
Table 3: Comparison of Method Detection Limits (MDLs)
| Analytical Method | Matrix | Analyte(s) | Detection Limit | Citation(s) |
| GC-MS-MS (Pentylmagnesium bromide derivatization) | Water | Butyltins & Phenyltins | 0.26 - 0.84 pg Sn (for a 500 mL sample) | [5] |
| HS-SPME-GC-PFPD | Water | Various OTCs | sub ng(Sn)/L | [21] |
| HS-SPME-GC-PFPD | Sediment | Various OTCs | ~ng(Sn)/kg | [21] |
| LC-MS/MS | Plastic Food Packaging | TBT, TPT, DBT, DPT | 0.1 - 0.8 µg/kg | [20] |
Experimental Protocols
Protocol 1: Extraction and Derivatization of Organotins from Sediment for GC-MS Analysis
This protocol is a generalized procedure based on common methods involving acid extraction and ethylation with NaBEt₄.
1. Sample Preparation: a. Homogenize the wet sediment sample. b. Weigh approximately 1-2 g of the homogenized sample into a centrifuge tube. c. Add internal standards/surrogates (e.g., deuterated TBT) to the sample.
2. Extraction: a. To the sample, add an extraction solution. A common mixture is methanol and glacial acetic acid.[12] For enhanced extraction of polar species, a solvent of diethyl ether:hexane (B92381) (80:20) containing 0.2% tropolone can be used.[10] b. Vigorously mix the sample using a shaker or sonicator for at least 1 hour.[10][12] c. Centrifuge the sample to separate the solid and liquid phases. d. Carefully transfer the supernatant (the organic extract) to a clean tube. e. Repeat the extraction (steps 2a-2d) on the remaining solid pellet and combine the supernatants.
3. Derivatization (Ethylation): a. Add a pH 5 buffer solution (e.g., sodium acetate/acetic acid) to the combined extract.[12] b. Add a freshly prepared aqueous solution of 2-5% (w/v) sodium tetraethylborate (NaBEt₄).[1][12] c. Add a non-polar solvent such as hexane to the mixture.[1] d. Shake vigorously for 30-60 minutes to facilitate the derivatization reaction and extraction of the ethylated, non-polar derivatives into the hexane layer.[1][12]
4. Cleanup and Concentration: a. Allow the layers to separate. Carefully collect the upper hexane layer. b. (Optional but recommended) Pass the hexane extract through a small silica gel column to remove interferences.[10] c. Concentrate the final extract to a small volume (e.g., 0.5-1 mL) under a gentle stream of nitrogen. d. Add a recovery standard (e.g., tetrabutyltin) before analysis.[13]
5. GC-MS Analysis: a. Inject an aliquot of the final extract into the GC-MS system for analysis.
Protocol 2: Extraction of Organotins from Water for LC-MS/MS Analysis
This protocol is a simplified procedure suitable for direct analysis without derivatization.
1. Sample Preparation: a. Collect the water sample in a polycarbonate bottle. b. If the sample contains suspended solids, it may need to be filtered or centrifuged. However, note that organotins are often bound to suspended particles.[22] The decision to filter depends on whether the dissolved or total concentration is desired. c. Acidify the sample slightly with an acid compatible with LC-MS analysis (e.g., formic acid).
2. Extraction (if necessary): a. For trace-level analysis, a pre-concentration step using Solid-Phase Extraction (SPE) may be required. b. Condition an appropriate SPE cartridge (e.g., C18 or a mixed-mode cation exchange cartridge) with methanol and then water. c. Pass a known volume of the water sample through the cartridge. d. Wash the cartridge with water to remove salts and other polar interferences. e. Elute the retained organotin compounds with a suitable solvent, such as acidified methanol.[20]
3. Final Sample Preparation: a. If SPE was used, evaporate the eluent to near dryness and reconstitute the residue in the initial mobile phase. b. If the sample is being analyzed directly (without SPE), simply transfer an aliquot to an autosampler vial. Spiked synthetic seawater has been analyzed by direct injection.[8] c. Add an internal standard (e.g., triphenyl phosphate (B84403) or an isotope-labeled analog).[8]
4. LC-MS/MS Analysis: a. Inject the prepared sample into the LC-MS/MS system. A typical separation might use a C18 column with a gradient of water and methanol, both containing formic acid and ammonium formate.[8]
Mandatory Visualizations
Caption: Workflow for GC-based analysis of polar organotin compounds.
Caption: Workflow for LC-MS/MS-based analysis of polar organotin compounds.
Caption: Troubleshooting logic for low recovery of organotin compounds.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. The Challenges of Analytical Chromatography We Can Leave in the Past | Technology Networks [technologynetworks.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. sciex.jp [sciex.jp]
- 9. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. www2.gov.bc.ca [www2.gov.bc.ca]
- 11. BayCEER: Publications: Simultaneous extraction of organotin, orgnaolead and organomercury species from soils and litter [bayceer.uni-bayreuth.de]
- 12. Organotin/TBT analysis - Chromatography Forum [chromforum.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Solid Phase Extraction Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. longdom.org [longdom.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Determination of organotin compounds by headspace solid-phase microextraction-gas chromatography-pulsed flame-photometric detection (HS-SPME-GC-PFPD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: The Deuterium Isotope Effect on Chromatographic Retention Time
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the deuterium (B1214612) isotope effect on chromatographic retention time. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is my deuterated internal standard eluting at a different retention time than its non-deuterated analyte?
This phenomenon is known as the chromatographic isotope effect (CIE) or deuterium isotope effect (DIE). It arises from the subtle physicochemical differences between protium (B1232500) (¹H) and deuterium (²H or D). The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These differences can alter the molecule's interaction with the stationary phase, resulting in a shift in retention time.[1]
In reversed-phase liquid chromatography (RPLC), deuterated compounds are often slightly less lipophilic, leading to weaker interactions with the non-polar stationary phase and, consequently, earlier elution.[1][2] This is often referred to as an "inverse isotope effect".[3][4] Conversely, in normal-phase liquid chromatography (NPLC), deuterated compounds may sometimes be retained longer.[2]
Q2: What factors influence the magnitude of the retention time shift?
Several factors can influence the extent of the retention time shift between deuterated and non-deuterated compounds:
-
Number of Deuterium Atoms: Generally, a larger number of deuterium atoms in a molecule leads to a greater retention time shift.[2][5]
-
Position of Deuteration: The location of the deuterium atoms within the molecule is critical.[2][6][7] Deuteration on aliphatic groups often has a more pronounced effect than on aromatic rings.[4][8]
-
Molecular Structure: The inherent properties of the analyte itself will influence the degree of the isotope effect.[2]
-
Chromatographic Conditions:
-
Stationary Phase: The type of stationary phase can impact the separation. While nonpolar stationary phases in GC typically show an inverse isotope effect, polar stationary phases can sometimes result in a "normal isotope effect" where the deuterated compound is retained longer.[4]
-
Mobile Phase: The composition of the mobile phase, including the organic modifier (e.g., methanol (B129727) vs. acetonitrile) and pH, can influence the degree of separation.[9][10]
-
Temperature: Column temperature can affect the kinetics of analyte-stationary phase interactions and thus the retention time.[9]
-
Q3: My deuterated internal standard and analyte used to co-elute, but now I'm observing a separation. What could be the cause?
A sudden or gradual shift in the relative retention time of your deuterated standard and analyte can be due to factors beyond the inherent isotope effect. These often point to changes in the chromatographic system:[9]
-
Column Degradation: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (e.g., high or low pH), leading to changes in selectivity.[9]
-
Column Contamination: Accumulation of matrix components on the column can alter its properties.
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation between runs can lead to shifts in retention time.[9]
-
Column Temperature Fluctuations: Poor temperature control can cause retention time drift.[9]
-
System Pressure Fluctuations: Inconsistent pump performance can affect the mobile phase flow rate and, consequently, retention times.[9]
Troubleshooting Guide
When encountering unexpected retention time shifts between a deuterated internal standard and its corresponding analyte, a systematic approach is crucial for efficient problem-solving.
Issue: Significant or inconsistent retention time difference between deuterated and non-deuterated compounds.
| Potential Cause | Troubleshooting Steps |
| Chromatographic Method | 1. Adjust Mobile Phase Composition: Make small adjustments to the organic solvent ratio.[9] 2. Change Organic Modifier: Evaluate the effect of using a different organic solvent (e.g., methanol instead of acetonitrile).[9] 3. Modify Gradient Profile: Adjusting the gradient slope can sometimes minimize the separation.[9] 4. Optimize Column Temperature: Investigate the effect of temperature on selectivity to potentially reduce the retention time shift.[9] |
| Chromatographic System | 1. Check System Pressure: Monitor for pressure fluctuations to ensure stable pump performance.[9] 2. Ensure Proper Column Equilibration: Insufficient equilibration before a run can cause retention time drift.[9] 3. Verify Column Temperature Control: Ensure the column oven is maintaining a stable temperature.[9] |
| Column Health | 1. Perform a Column Wash: If contamination is suspected, use a strong solvent wash as recommended by the manufacturer.[9] 2. Replace the Column: If the column is old or has been used extensively, it may be the source of the issue.[9] |
| Data Processing | 1. Adjust Integration Windows: Ensure that the integration windows in your chromatography data system are wide enough to encompass the potential retention time shifts of both the analyte and the internal standard.[9] |
Experimental Protocols
Protocol 1: General Workflow for Assessing the Chromatographic Deuterium Isotope Effect (CDE)
This protocol outlines a general procedure for determining the difference in retention time (Δt_R) between a deuterated compound and its non-deuterated analog.[1]
Objective: To quantify the retention time shift due to deuterium labeling under specific chromatographic conditions.
Materials:
-
Deuterated and non-deuterated analytical standards.
-
High-purity solvents for mobile phase and sample preparation.
-
Appropriate HPLC/UPLC or GC system with a suitable detector (e.g., MS, UV).
-
Chromatographic column as per the specific application.
Procedure:
-
Standard Preparation: Prepare individual stock solutions of the deuterated and non-deuterated standards in a suitable solvent.[1] From these, prepare a working solution containing both the deuterated and non-deuterated compounds at a known concentration.
-
Chromatographic Analysis:
-
Equilibrate the chromatographic system with the mobile phase until a stable baseline is achieved.
-
Inject the mixed standard solution onto the column.
-
Run the analysis using the desired chromatographic method (isocratic or gradient).
-
Acquire the data, ensuring a sufficient number of data points are collected across each peak.
-
-
Data Analysis:
-
Identify the peaks corresponding to the non-deuterated (t_R(H)) and deuterated (t_R(D)) compounds.
-
Determine the retention time for each peak.
-
Calculate the difference in retention time (Δt_R): Δt_R = t_R(H) - t_R(D).[1]
-
Repeat the analysis multiple times (n≥3) to ensure reproducibility and calculate the mean and standard deviation of Δt_R.[1]
-
Visualizations
Caption: A logical workflow for troubleshooting retention time shifts.
Caption: Key factors influencing the chromatographic deuterium isotope effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gcms.cz [gcms.cz]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Organotin Extraction with Tropolone
Welcome to the technical support center for optimizing the extraction efficiency of organotin compounds using tropolone (B20159). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental workflows. Here you will find troubleshooting advice and frequently asked questions to help you overcome common challenges and improve your analytical results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction of organotin compounds using tropolone, presented in a question-and-answer format.
Q1: Why am I experiencing low recovery for polar organotins like Monobutyltin (B1198712) (MBT) and Dibutyltin (B87310) (DBT)?
A1: Low recovery of polar organotins is a frequent challenge. These compounds have a stronger affinity for the aqueous phase and are difficult to extract with organic solvents alone.[1][2] Tropolone is added as a chelating agent to improve their extraction into the organic phase.[1][3]
Troubleshooting Steps:
-
Ensure Tropolone Presence: Verify that tropolone is present in your extraction solvent at an appropriate concentration (e.g., 0.05% to 0.2%).[1][2][4]
-
Optimize Solvent System: For MBT and DBT, more polar solvents or solvent mixtures may be required. While a common choice is hexane (B92381) or a diethyl ether:hexane mixture, some methods use methanol (B129727) or toluene (B28343) in the extraction step.[1][4][5]
-
Adjust pH: The extraction is often performed under acidic conditions. The use of acetic acid or an acetate (B1210297) buffer (e.g., pH 4.5) is common to facilitate the chelation process.[1][4]
-
Increase Extraction Time/Repetitions: Consider increasing the shaking time (e.g., 1 hour) or performing multiple extraction steps with fresh solvent to improve efficiency.[1]
Q2: My triphenyltin (B1233371) (TPhT) recovery is poor or non-existent when using tropolone. What is happening?
A2: Some studies have reported a complete loss of TPhT when using tropolone in a toluene extraction mixture. This may be due to a dismutation process that degrades TPhT.[4]
Troubleshooting Steps:
-
Method Modification: If TPhT is a primary analyte, consider an extraction method that does not rely on tropolone or uses a different solvent system.
-
Evaluate Alternative Chelating Agents: Depending on the full suite of analytes, other chelating agents like sodium diethyldithiocarbamate (B1195824) (DDTC) could be evaluated, but be mindful of their own limitations.[4]
-
Check for Degradation: Analyze your standards and samples for the presence of TPhT degradation products, such as diphenyltin (B89523) (DPhT).[4]
Q3: I'm seeing significant matrix interference in my sediment/soil sample analysis. How can I minimize this?
A3: Matrix interferences from co-extracted contaminants are a common problem, especially with complex samples like sediments.[1]
Troubleshooting Steps:
-
Implement a Cleanup Step: After extraction and prior to instrumental analysis, use a cleanup step. A common method is to pass the extract through a silica (B1680970) gel column to remove interfering compounds.[1]
-
Solvent Purity: Ensure all solvents and reagents are of high purity and demonstrated to be free of interferences.[1]
-
Proper Sample Storage: Store samples properly (e.g., chilled at ≤ 6°C) and use appropriate containers (glass with Teflon-lined caps) to prevent contamination.[1]
Q4: My GC analysis shows significant peak tailing for organotin compounds. What are the likely causes and solutions?
A4: Peak tailing in GC analysis of organotins can compromise resolution and accuracy.[6] The primary causes are often related to chemical interactions within the GC system or incomplete derivatization.[6]
Troubleshooting Steps:
-
Check for Active Sites: Polar organotin compounds can interact with active sites (e.g., silanol (B1196071) groups) in the injector liner or the column itself. Use a deactivated liner and ensure your column is in good condition.[6]
-
Verify Derivatization: GC analysis requires derivatization (e.g., ethylation with sodium tetraethylborate or Grignard alkylation) to make the organotins volatile.[1][5] Incomplete derivatization leaves polar compounds that interact strongly with the stationary phase, causing tailing.[6] Review and optimize your derivatization protocol.
-
Prevent Contamination: Contamination from previous injections can create active sites. Regularly clean the injector and bake out the column.[6]
Frequently Asked Questions (FAQs)
Q1: What is the role of tropolone in organotin extraction?
A1: Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) acts as a ligand or chelating agent. Organotin compounds, particularly the more polar species like monobutyltin (MBT) and dibutyltin (DBT), have a strong affinity for water and are difficult to extract into non-polar organic solvents.[1][2] The adjacent hydroxy-ketone functional groups on the tropolone ring bind with the tin molecules, forming a more non-polar complex that is more readily extracted from the aqueous phase into the organic solvent.[1]
Q2: Is derivatization always necessary when using tropolone for extraction?
A2: Not always, it depends on the analytical instrument. For analysis by Gas Chromatography (GC), derivatization is essential to convert the ionic organotin compounds into more volatile and thermally stable forms suitable for GC separation.[4][7] Common derivatization agents include sodium tetraethylborate (NaBEt4) and Grignard reagents.[1][5] However, if you are using Liquid Chromatography (LC-MS/MS), derivatization may not be necessary, as the analysis is performed in the liquid phase.[8]
Q3: What are the typical solvents used with tropolone for organotin extraction?
A3: The choice of solvent depends on the specific organotin compounds of interest and the sample matrix. Common solvents and mixtures include:
-
Diethyl Ether:Hexane (e.g., 80:20 v/v): Frequently used for soil and sediment samples.[1]
-
Toluene: Has been used for biological tissues and sediments.[4][9]
-
Methanol: Often used in the initial extraction step from solid matrices like sediments or biological tissues before partitioning into a non-polar solvent.[2][10]
-
Dichloromethane: Can be used for water samples.[5]
Q4: What is a typical concentration of tropolone in the extraction solvent?
A4: The concentration of tropolone is typically low, ranging from 0.02% to 0.3% (w/v) in the extraction solvent.[2][7] A common concentration cited in several protocols is around 0.2%.[1]
Q5: Can tropolone be used in the mobile phase for LC-MS/MS analysis?
A5: Yes, some methods, such as EPA 8323, specify the use of tropolone in the mobile phase for LC-MS/MS analysis of organotins. For example, a mobile phase might consist of 80% methanol, 14% water, 6% acetic acid, and 0.1% tropolone.[8] However, as tropolone is not a common mobile phase additive, some users express concern about its potential effects on the LC-MS/MS system.[8] Alternative mobile phases without tropolone, such as those using formic or acetic acid, are also used.[8]
Data Presentation
Table 1: Organotin Extraction Recovery Rates
This table summarizes recovery data from various studies. Note that conditions vary significantly between studies.
| Organotin Compound | Matrix | Extraction Solvent w/ Tropolone | Derivatization Agent | Recovery (%) | Reference |
| MBT, DBT, TBT | Water | Hexane | NaBEt4 | 79 - 115% (55% for MBT at low levels) | [5] |
| TBT, DBT | Water (Seawater) | CO2 (Supercritical Fluid Extraction) | In-situ Ethylation | 92 - 102% | [5] |
| MBT, DBT, TBT, TPhT | Beverages | Hexane | NaBEt4 | 70 - 120% | [11] |
| TBT, DBT, DPhT, TPhT | Sediment | Not Specified | Pentylmagnesium Bromide | 76 - 114% | [5] |
| MBT, MPhT | Sediment | Not Specified | Pentylmagnesium Bromide | 15 - 40% | [5] |
| Various | Coastal Sediments | Not Specified | Propylation (Grignard) | 70 - 84% | [12] |
Experimental Protocols
Protocol 1: Extraction of Organotins from Soil/Sediment
This protocol is adapted from the British Columbia Ministry of Environment and Climate Change Strategy method for organotins in sediment/soil.[1]
-
Sample Preparation: Accurately weigh 10-15 g of wet soil into a 60 mL vial.
-
Internal Standard: Add an appropriate amount of internal standard (e.g., 1.0 mL of 0.25 ppm TBT-d27).
-
Reagent Addition: Add 3 mL of glacial acetic acid, 2 mL of 1 M Sodium Acetate buffer (pH 4.5), and 5 mL of 30% w/v NaCl solution.
-
First Extraction: Add 5 mL of 80:20 Diethyl Ether:Hexane containing 0.2% tropolone. Cap the vial and shake for 1 hour on a mechanical shaker.
-
Phase Separation: Allow layers to separate and transfer the upper organic layer to a 15 mL test tube.
-
Second Extraction: Repeat the extraction (step 4 & 5) with another 5 mL of the tropolone-containing solvent, combining the organic layers.
-
Concentration: Concentrate the combined extract to 2 mL under a gentle stream of nitrogen.
-
Derivatization (Ethylation): Add 1 mL of 1% sodium tetraethylborate (STEB) in methanol and vortex. Add another 0.5 mL of 1% STEB and shake.
-
Post-Derivatization Extraction: Add 2 mL of 2M KOH and 5 mL of 20:80 Diethyl Ether:Hexane. Shake for 1 minute, allow layers to separate, and transfer the organic layer to a new tube. Repeat this extraction and combine the organic layers.
-
Final Concentration: Concentrate the solution to 2 mL.
-
Cleanup: Pass the concentrated extract through a prepared silica gel column for cleanup prior to GC/MS analysis.
Visualizations
Caption: Workflow for organotin extraction from sediment using tropolone.
References
- 1. www2.gov.bc.ca [www2.gov.bc.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dvsb.ivl.se [dvsb.ivl.se]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. pjoes.com [pjoes.com]
- 8. Organotin in water and Tropolone-LCMSMS - Chromatography Forum [chromforum.org]
- 9. Extraction procedure for the measurement of butyltin compounds in biological tissues using toluene, HBr, and tropolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
- 12. researchgate.net [researchgate.net]
Troubleshooting low signal intensity for Diphenyltin Dichloride-d10 in LC-MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal intensity with Diphenyltin Dichloride-d10 in Liquid Chromatography-Mass Spectrometry (LC-MS) analyses.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low signal intensity for this compound?
Low signal intensity can arise from several factors, including:
-
Suboptimal Ionization: this compound may not be ionizing efficiently under the current source conditions. Organotin compounds can be sensitive to mobile phase composition and pH.
-
Poor Chromatographic Peak Shape: Broad or tailing peaks will result in a lower signal-to-noise ratio. This can be due to issues with the column, mobile phase, or interactions between the analyte and the LC system.
-
Analyte Degradation: Diphenyltin Dichloride is known to be sensitive to moisture and can hydrolyze.[1][2] The stability of the deuterated internal standard in your sample matrix and solvents should be considered.
-
Ion Suppression/Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, reducing its signal.
-
Mass Spectrometer Issues: A contaminated ion source, incorrect mass spectrometer settings, or a loss of calibration can all lead to decreased sensitivity.
-
Internal Standard Preparation Error: Errors in the concentration of the spiking solution or inconsistent spiking volumes can lead to apparent low signal.
Q2: Which ionization mode, positive or negative, is better for this compound?
Both positive and negative Electrospray Ionization (ESI) modes can be used for the analysis of Diphenyltin Dichloride.[3]
-
In positive ion mode , it can form adducts. A notable adduct is with methanol (B129727), losing HCl, observed as [M+H+MeOH-HCl]⁺.[3]
-
In negative ion mode , with a mobile phase containing a small amount of a weak base like triethylamine (B128534) in methanol, it can form a deprotonated methanol adduct, [M+MeOH-H]⁻.[3]
The optimal mode may depend on your specific matrix and LC conditions. It is recommended to test both during method development.
Q3: Can the deuterium (B1214612) labels on this compound exchange back for hydrogen?
This compound has deuterium labels on the phenyl rings. Aryl hydrogens are generally not readily exchangeable under typical reversed-phase LC-MS conditions (acidic mobile phases with water, acetonitrile, or methanol). While H/D exchange is a concern for hydrogens on heteroatoms (like -OH, -NH), it is unlikely to be a significant issue for the deuterated phenyl groups of this internal standard.[4] However, extreme pH or temperature conditions should be avoided.
Q4: My this compound signal is inconsistent across a batch. What should I investigate?
Inconsistent signal across a batch, especially for an internal standard, points towards issues with sample preparation, autosampler performance, or matrix effects that vary between samples. A systematic troubleshooting approach is recommended.
Troubleshooting Guides
Guide 1: Systematic Troubleshooting of Low Signal Intensity
This guide provides a step-by-step approach to diagnosing the cause of low signal intensity for this compound.
Troubleshooting Workflow Diagram
Caption: A step-by-step workflow for troubleshooting low signal intensity.
Guide 2: Optimizing Mobile Phase Composition
The choice of mobile phase additive can significantly impact the signal intensity of organotin compounds.
| Additive | Typical Concentration | Potential Impact on this compound Signal | Notes |
| Formic Acid | 0.1 - 0.2% | Moderate to Good: Promotes protonation in positive ESI mode. Widely used for LC-MS.[5] | Can sometimes cause ion suppression compared to other additives. |
| Acetic Acid | 0.1 - 1.0% | Potentially Better: May provide better signal intensity than formic acid for some compounds by altering solution-phase acidity and gas-phase proton affinity.[3][6] | Higher concentrations may be needed for good chromatography but could suppress the MS signal. Empirical testing is recommended.[7] |
| Ammonium (B1175870) Formate | 5 - 10 mM | Good: Can improve peak shape and provides a source of ammonium for adduct formation ([M+NH₄]⁺).[5] | Often used in combination with formic acid. |
| Tropolone | 0.05 - 0.1% | Potentially Very Good: Acts as a chelating agent, which can improve peak shape and reduce unwanted interactions with the stationary phase and system components.[8] | Can be effective for improving the chromatography of organometallic compounds. |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | Poor: Generally causes significant signal suppression in ESI-MS.[9] | While excellent for chromatography, it should be avoided if possible for MS detection. |
Experimental Protocols
Protocol 1: Baseline LC-MS/MS Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific instrument and application.
Liquid Chromatography:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 2.6 µm particle size (or equivalent).
-
Mobile Phase A: Water with 0.1% Acetic Acid.
-
Mobile Phase B: Methanol with 0.1% Acetic Acid.
-
Gradient:
Time (min) %B 0.0 50 1.0 95 4.0 95 4.1 50 | 5.0 | 50 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
-
MRM Transitions:
Compound Precursor Ion (m/z)* Product Ion (m/z)* Dwell Time (s) Cone Voltage (V) Collision Energy (eV) This compound 351.0 (as [M+H+MeOH-HCl]⁺-d10) 207.0 (as [PhSn]⁺-d5) 0.05 30 25 | this compound | 351.0 (as [M+H+MeOH-HCl]⁺-d10) | 155.0 (as [SnCl]⁺) | 0.05 | 30 | 35 |
Note: m/z values are based on the ¹²⁰Sn isotope. The precursor ion corresponds to the methanol adduct with loss of HCl.[3] The d10 label adds 10 Da to the molecular weight. Fragmentation leads to a deuterated phenyltin ion and an inorganic tin chloride ion. It is crucial to confirm these masses by infusing a standard solution.
Method Optimization Pathway
Caption: Logical flow for method optimization, starting from the baseline protocol.
Protocol 2: Evaluating Matrix Effects using Post-Extraction Spike
This protocol helps determine if ion suppression or enhancement from the sample matrix is the cause of low or variable signal.
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike this compound into the final sample solvent (e.g., 50:50 Methanol:Water) at the concentration used in your assay.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (a sample without the internal standard) through your entire extraction procedure. Spike this compound into the final extract at the same concentration as in Set A.
-
-
Analyze both sets of samples using your LC-MS method.
-
Calculate the Matrix Factor (MF):
-
MF = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpret the results:
-
MF ≈ 1: No significant matrix effect.
-
MF < 1: Ion suppression is occurring.
-
MF > 1: Ion enhancement is occurring.
-
If significant matrix effects are observed, consider improving sample cleanup, diluting the sample, or modifying the chromatography to separate the internal standard from the interfering components.
Protocol 3: Ion Source Cleaning
A contaminated ion source is a frequent cause of gradual signal decline. Always follow your specific instrument manufacturer's guidelines for cleaning.
-
Safety First: Wear appropriate personal protective equipment (gloves, safety glasses).
-
Vent the Mass Spectrometer: Follow the manufacturer's procedure to bring the instrument to atmospheric pressure.
-
Remove the Ion Source: Carefully detach the ion source housing.
-
Disassemble and Clean: Disassemble the external components of the source (e.g., spray shield, capillary). Clean the components with a sequence of high-purity solvents, such as:
-
Methanol
-
Isopropanol
-
Water
-
Use sonication if necessary for stubborn contamination.
-
-
Dry Components: Thoroughly dry all cleaned parts with a stream of high-purity nitrogen.
-
Reassemble and Reinstall: Carefully reassemble the ion source and install it back on the mass spectrometer.
-
Pump Down and Calibrate: Pump down the system and perform a mass calibration to ensure the instrument is performing correctly.
References
- 1. CAS 1135-99-5: Diphenyltin dichloride | CymitQuimica [cymitquimica.com]
- 2. DIPHENYLTIN DICHLORIDE CAS#: 1135-99-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sciex.jp [sciex.jp]
- 6. Acetic Acid Ion Pairing Additive for Reversed-Phase HPLC Improves Detection Sensitivity in Bottom-up Proteomics Compared to Formic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Formic acid does not work like acetic acid... - Chromatography Forum [chromforum.org]
- 8. epa.gov [epa.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression for Organotin Compounds in ESI-MS
Welcome to the technical support center for the analysis of organotin compounds using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem for organotin analysis?
A1: Ion suppression is a type of matrix effect where components in the sample, other than the organotin compounds of interest, interfere with the ionization process in the ESI source.[1] This interference reduces the ionization efficiency of the target analytes, leading to a decreased signal intensity.[1] For organotin analysis, which often involves complex environmental or biological matrices, ion suppression can lead to poor sensitivity, inaccurate quantification, and reduced reproducibility.[1] Co-eluting matrix components compete with the organotin analytes for the limited charge on the ESI droplets, resulting in fewer analyte ions reaching the mass spectrometer.[1]
Q2: How can I identify if ion suppression is affecting my organotin analysis?
A2: A common method to assess ion suppression is to compare the signal of a standard in pure solvent versus the signal of the same standard spiked into a prepared sample matrix (post-extraction).[2] A significant decrease in signal in the matrix indicates ion suppression. Another approach is to use a post-column infusion of a standard solution of the organotin compound while injecting a blank matrix sample. A dip in the constant signal of the infused standard at the retention time of interfering matrix components indicates a region of ion suppression.[3]
Q3: Are there any general preventative measures I can take to minimize ion suppression from the start?
A3: Yes, several preventative measures can be taken. Rigorous sample preparation to remove interfering matrix components is the most effective strategy.[1][4] Careful selection of mobile phase additives is also crucial, as some, like trifluoroacetic acid (TFA), are known to cause significant ion suppression.[5] Additionally, optimizing chromatographic conditions to separate organotin compounds from the bulk of the matrix components can significantly reduce co-elution and, therefore, ion suppression.[3]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or no signal for organotin standards in a sample matrix compared to pure solvent.
This is a classic symptom of ion suppression. The following steps can help you troubleshoot and mitigate the issue.
Troubleshooting Workflow
Caption: A flowchart for systematically troubleshooting ion suppression.
Detailed Steps:
-
Enhance Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.[1][4]
-
Solid-Phase Extraction (SPE): Use SPE cartridges that selectively retain the organotin compounds while allowing matrix components to be washed away. C18 cartridges are commonly used for pre-concentration and cleanup of organotins from aqueous samples.[6]
-
Liquid-Liquid Extraction (LLE): This technique can be used to partition organotin compounds into a solvent that is immiscible with the sample matrix, leaving many interfering substances behind.[1]
-
Dilution: A simple method to reduce the concentration of matrix components is to dilute the sample extract.[7][8] This may, however, also reduce the analyte signal, so it is a trade-off.
-
-
Optimize Chromatography: Achieving good chromatographic separation between your organotin analytes and matrix components is critical.[3]
-
Gradient Elution: Use a gradient elution program that provides good resolution.
-
Column Chemistry: Consider using a different column chemistry (e.g., a core-shell column for improved efficiency) to alter selectivity and improve separation from interferences.[7]
-
-
Modify Mobile Phase Composition: The mobile phase can significantly impact ionization efficiency.
-
Avoid Strong Ion-Pairing Reagents: Additives like Trifluoroacetic Acid (TFA) are known to cause severe ion suppression in positive ESI mode and should be avoided if possible.[5]
-
Use Volatile Additives: Opt for volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) at low concentrations (e.g., 0.1%) to aid in protonation without causing significant suppression.[3][7]
-
-
Adjust ESI Source Parameters: Optimization of the ESI source can help to maximize the analyte signal and minimize suppression.[9]
-
Capillary Voltage: Optimize the capillary voltage. A typical starting range is 3-5 kV for positive mode.[9]
-
Nebulizer Gas Pressure: This affects the size of the droplets. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can also cause ion suppression. A common range is 20-60 psi.[9]
-
Drying Gas Temperature and Flow Rate: These parameters aid in desolvation. Higher temperatures can improve ionization but may degrade thermally labile organotin compounds. A typical starting range for the temperature is 250-450°C.[9]
-
-
Use a Stable Isotope-Labeled Internal Standard: For quantitative analysis, the use of a stable isotope-labeled internal standard that co-elutes with the analyte is highly recommended.[1] This helps to compensate for signal loss due to ion suppression, as both the analyte and the internal standard will be affected similarly.[5]
Issue 2: Inconsistent results and poor reproducibility for organotin quantification.
This can be a result of variable matrix effects between samples.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that your sample preparation protocol is highly consistent across all samples. Inconsistencies can lead to varying levels of matrix components and thus, variable ion suppression.[10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that is representative of your samples.[1] This helps to ensure that the calibration standards and the samples experience similar matrix effects, leading to more accurate quantification.
-
Evaluate Carryover: Check for carryover from one injection to the next, as residual matrix from a previous sample can affect the current analysis. Implement a robust wash step in your LC method.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Organotins from Water Samples
This protocol is a general guideline and may need to be optimized for your specific application.
Experimental Workflow for SPE
Caption: A typical workflow for solid-phase extraction of organotins.
Methodology:
-
Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not let the cartridge run dry.
-
Sample Loading: Load the acidified water sample (pH adjusted to ~3 with an appropriate acid) onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the retained organotin compounds with a suitable organic solvent, such as acetonitrile or methanol. Collect the eluate.
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the initial mobile phase for LC-MS analysis.
Quantitative Data Summary
The effectiveness of different strategies to minimize ion suppression can be quantitatively assessed. The table below summarizes the impact of various techniques on signal intensity.
| Technique | Parameter | Typical Change in Analyte Signal | Reference |
| Sample Preparation | Protein Precipitation | Can result in significant ion suppression from remaining matrix components. | [3] |
| Liquid-Liquid Extraction (LLE) | Generally shows less ion suppression compared to protein precipitation. | [3] | |
| Solid-Phase Extraction (SPE) | Often provides the cleanest extracts with the least ion suppression. | [4] | |
| Mobile Phase Additive | 0.1% Trifluoroacetic Acid (TFA) | Can cause severe signal suppression in positive ESI mode. | [3][5] |
| 0.1% Formic Acid | Generally provides good ionization efficiency with minimal suppression. | [3] | |
| ESI Source Parameter | Flow Rate | Reducing flow rate to nL/min can decrease ion suppression. | [3] |
Disclaimer: The information provided in this technical support center is intended for guidance and educational purposes. Experimental conditions should be optimized for your specific analytes, matrices, and instrumentation.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 6. researchgate.net [researchgate.net]
- 7. sciex.jp [sciex.jp]
- 8. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | BoroPharm Inc. [boropharm.com]
- 10. benchchem.com [benchchem.com]
Strategies to reduce background interference in organotin analysis.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to background interference in organotin analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference in organotin analysis?
A1: Background interference in organotin analysis can originate from various sources throughout the analytical workflow. The sample matrix itself is a primary contributor, containing complex components that can co-elute with or suppress the ionization of organotin compounds.[1][2] Other significant sources include:
-
Contaminated Reagents and Solvents: Impurities in solvents, derivatizing agents, and acids can introduce interfering peaks.[3]
-
Plasticware: Phthalates and other plasticizers can leach from sample containers, pipette tips, and other labware, causing significant background noise.[3]
-
GC/MS System Components: Septum bleed, column bleed, and contaminated inlet liners are common sources of interference in Gas Chromatography-Mass Spectrometry (GC-MS) systems.[4]
-
Environmental Contamination: Organotin compounds are widespread environmental contaminants, and cross-contamination in the laboratory is a potential issue.[5][6]
-
Derivatization By-products: The derivatization process, often necessary for GC analysis, can produce side-reaction products that interfere with the target analytes.[5][7]
Q2: How can I minimize matrix effects during sample preparation?
A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed during sample preparation:
-
Effective Extraction and Cleanup: Solid-Phase Extraction (SPE) is a widely used technique to selectively isolate organotins from complex matrices.[8][9] Different SPE sorbents can be utilized depending on the sample type. For instance, mixed-mode cation-exchange cartridges have proven effective for purifying organotin pesticides.[8]
-
Solvent Extraction: Liquid-liquid extraction (LLE) with solvents like hexane (B92381) or toluene, often containing a complexing agent like tropolone, can effectively isolate organotins.[10][11]
-
Dilution: A straightforward approach to reduce matrix effects is to dilute the sample extract before analysis.[12][13] This is particularly effective when using highly sensitive instruments like LC-MS/MS, where detection limits are well below required levels.[12]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is similar to the sample can help to compensate for signal suppression or enhancement caused by the matrix.[1]
Q3: What are the advantages and disadvantages of different derivatization techniques for GC analysis?
A3: Derivatization is often a necessary step in GC-based organotin analysis to increase the volatility and thermal stability of the analytes.[7][13] The most common methods are alkylation using Grignard reagents and ethylation with sodium tetraethylborate (NaBEt4).[5][14]
| Derivatization Method | Advantages | Disadvantages |
| Grignard Reagents (e.g., pentylmagnesium bromide) | Can produce a range of derivatives (methyl, pentyl, etc.).[5] Pentyl derivatives are often preferred for their volatility and response.[14][15] | Reagents are sensitive to moisture and air. The reaction can be complex with potential for side reactions.[7] |
| Sodium Tetraethylborate (NaBEt4) | Derivatization can often be performed in-situ in aqueous samples.[5][10] The reagent is relatively stable. | Can have interferences from by-products of the derivatization reaction.[5] |
Q4: When should I choose LC-MS/MS over GC-MS for organotin analysis?
A4: The choice between Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) depends on several factors, including the sample matrix, desired throughput, and the specific organotin compounds of interest.
-
GC-MS has traditionally been a popular method, offering high-resolution separation and sensitivity.[16] However, it typically requires a time-consuming derivatization step to make the organotin compounds volatile enough for analysis.[12][17]
-
LC-MS/MS is emerging as a preferred technique due to its simplified sample preparation, as it often does not require derivatization.[12][16][17] This leads to shorter analysis times and higher sample throughput. It is particularly well-suited for analyzing a wide range of organotins in various matrices like food, water, and textiles.[12]
Troubleshooting Guides
Issue 1: High Background Noise in GC-MS Analysis
Symptoms:
-
Elevated baseline in the chromatogram.[18]
-
Presence of numerous non-target peaks.
-
Poor signal-to-noise ratio for target analytes.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Carrier Gas | Check for leaks in the gas lines. Ensure high-purity gas is being used and that gas purifiers (moisture, oxygen, and hydrocarbon traps) are not exhausted.[18] |
| Septum Bleed | Use high-quality, low-bleed septa. Replace the septum regularly. Avoid over-tightening the septum nut.[4][19] |
| Column Bleed | Condition the column according to the manufacturer's instructions. Ensure the maximum operating temperature is not exceeded. If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[4] |
| Dirty Inlet Liner | Replace the inlet liner regularly, especially when analyzing complex matrices. Using a liner with glass wool can help trap non-volatile residues.[19] |
| Contaminated MS Source | If other sources of noise have been eliminated, the ion source may need to be cleaned.[4] |
Issue 2: Poor Recovery of Organotins During Solid-Phase Extraction (SPE)
Symptoms:
-
Low or no signal for target analytes in the final extract.
-
Inconsistent results between replicate samples.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inappropriate Sorbent Selection | Ensure the SPE sorbent chemistry is appropriate for the polarity and charge of your target organotin compounds.[20] For example, reversed-phase (e.g., C18) or mixed-mode cation-exchange sorbents are commonly used.[8][11] |
| Improper Cartridge Conditioning/Equilibration | The sorbent must be properly solvated (conditioned) and then equilibrated with a solvent similar in composition to the sample load solution to ensure proper retention.[21] |
| Sample Overload | Exceeding the capacity of the SPE sorbent will lead to analyte breakthrough and low recovery. Consider using a larger sorbent bed mass or diluting the sample. |
| Incorrect Elution Solvent | The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent.[20][21] It may be necessary to test solvents of different polarities or pH. Using multiple, small-volume elutions can sometimes improve recovery over a single large-volume elution.[20] |
| Sample pH | The pH of the sample can affect the charge of the analyte and its retention on the sorbent. Adjust the sample pH to ensure optimal retention.[21] |
Issue 3: Signal Suppression or Enhancement in LC-MS/MS Analysis (Matrix Effects)
Symptoms:
-
Inaccurate quantification, often manifested as low or high recovery of spiked standards.
-
Poor reproducibility of results.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Co-eluting Matrix Components | Modify the chromatographic conditions (e.g., gradient, column chemistry) to improve the separation of analytes from interfering matrix components.[12] |
| Insufficient Sample Cleanup | Implement or optimize a sample cleanup procedure, such as SPE, to remove a larger portion of the matrix before LC-MS/MS analysis.[2][8] |
| High Concentration of Matrix Components | Dilute the sample extract. This is a simple and often effective way to reduce the concentration of interfering compounds and minimize their impact on analyte ionization.[12] |
| Ion Source Contamination | A dirty ion source can exacerbate matrix effects. Regular cleaning of the mass spectrometer's ion source is recommended. |
| Calibration Strategy | Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[2] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) Cleanup for Water Samples
This protocol provides a general guideline for the extraction of organotins from water samples using a reversed-phase SPE cartridge.
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5-10 mL of methanol (B129727) through it, followed by 5-10 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Acidify the water sample (e.g., 100 mL) to a pH of ~2 with an appropriate acid. Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5-10 mL of deionized water to remove polar interferences.
-
Drying: Dry the cartridge by applying a vacuum or passing nitrogen through it for 10-20 minutes.
-
Elution: Elute the organotin compounds with 5-10 mL of a suitable organic solvent, such as methanol or acetonitrile.
-
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a small, known volume of a solvent compatible with the analytical instrument (e.g., mobile phase for LC-MS).
Protocol 2: Derivatization with Sodium Tetraethylborate (NaBEt4) for GC-MS
This protocol describes the ethylation of organotins in an extract for subsequent GC-MS analysis.
-
Sample Preparation: The organotin compounds should be in an organic solvent extract (e.g., hexane).
-
Buffering: Add an appropriate buffer solution (e.g., acetate (B1210297) buffer, pH 5) to the extract.[16][22]
-
Derivatization: Add a freshly prepared solution of NaBEt4 (e.g., 2% w/v in ethanol (B145695) or 0.1 M NaOH) to the buffered extract.[5][16]
-
Reaction: Shake or vortex the mixture for a specified period (e.g., 30 minutes) to allow the derivatization reaction to complete.[5][22]
-
Phase Separation: After the reaction, the phases are allowed to separate. The organic layer containing the ethylated organotins is collected.
-
Analysis: The organic extract is then ready for injection into the GC-MS system.
Visualizations
Caption: General experimental workflow for organotin analysis.
Caption: Troubleshooting guide for high background noise in GC-MS.
References
- 1. researchgate.net [researchgate.net]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. massspec.unm.edu [massspec.unm.edu]
- 4. researchgate.net [researchgate.net]
- 5. gcms.labrulez.com [gcms.labrulez.com]
- 6. Research on Pregnant Women's Exposures to Organotin Compounds | RTI [rti.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. eurofins.com.au [eurofins.com.au]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sciex.jp [sciex.jp]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Organotin compounds [sciex.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 21. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. agilent.com [agilent.com]
Stability of Diphenyltin Dichloride-d10 in different storage conditions.
This technical support center provides guidance on the stability, storage, and handling of Diphenyltin (B89523) Dichloride-d10. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Diphenyltin Dichloride-d10?
A1: this compound should be stored in a dry, cool, and well-ventilated place.[1] To minimize degradation, it is highly recommended to store it at -20°C in a tightly sealed container.[2] The compound is sensitive to moisture and can hydrolyze, so minimizing exposure to the atmosphere is critical.[3]
Q2: I've noticed the appearance of my this compound has changed. What could be the cause?
A2: this compound is a white to light yellow crystalline solid.[3] A change in color or physical state could indicate degradation. The most likely cause is exposure to moisture, leading to hydrolysis.[3] It is also incompatible with strong oxidizing agents and strong bases, and exposure to these can also cause degradation.[1]
Q3: How can I assess the purity of my this compound if I suspect degradation?
A3: You can assess the purity of your sample using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can separate the parent compound from its degradation products. A general experimental protocol is provided below.
Q4: What are the likely degradation products of this compound?
A4: The primary degradation pathway for this compound is hydrolysis, which occurs upon contact with moisture.[3] This process likely leads to the formation of diphenyltin oxide and other related tin species.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent analytical results | Degradation of the standard due to improper storage. | Verify storage conditions (temperature, humidity). Test the purity of the standard using the provided analytical method. Use a fresh, unopened vial if possible. |
| Poor solubility | The compound is generally insoluble in water but moderately soluble in organic solvents.[3] | Ensure you are using an appropriate organic solvent. If solubility issues persist, it may be an indication of degradation, as hydrolysis products can have different solubility profiles. |
| Change in physical appearance (e.g., clumping, discoloration) | Exposure to moisture and subsequent hydrolysis.[3] | Discard the reagent as its purity is compromised. Review handling and storage procedures to prevent future exposure to moisture. |
Stability Data
| Storage Condition | Time Point | Purity (%) | Appearance | Notes |
| -20°C, desiccated | 0 months | White crystalline solid | Initial analysis | |
| 6 months | ||||
| 12 months | ||||
| 24 months | ||||
| 4°C, desiccated | 0 months | White crystalline solid | Initial analysis | |
| 3 months | ||||
| 6 months | ||||
| Room Temperature, desiccated | 0 months | White crystalline solid | Initial analysis | |
| 1 month | ||||
| 3 months | ||||
| Room Temperature, ambient humidity | 0 months | White crystalline solid | Initial analysis | |
| 1 week | ||||
| 1 month |
Experimental Protocols
General Protocol for Purity Assessment by HPLC
This is a general guideline and should be optimized and validated for your specific instrumentation and requirements.
-
Sample Preparation:
-
Accurately weigh a small amount of this compound.
-
Dissolve in a suitable organic solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detector: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas. The purity can be estimated by the area percentage of the main peak relative to the total area of all peaks.
-
Visualizations
Caption: Workflow for handling and stability assessment of this compound.
Caption: Suspected primary degradation pathway of this compound.
References
Preventing degradation of organotin compounds during sample preparation.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice to minimize the degradation of organotin compounds during sample preparation and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of organotin compounds during sample preparation?
A1: The stability of organotin compounds is influenced by several factors. The carbon-tin bond is relatively stable in the presence of air and moisture, but cleavage can occur with agents like mineral acids and halogens[1]. Key factors leading to degradation during sample preparation include:
-
High Temperatures: Thermal treatment and high temperatures associated with gas chromatography can alter the relative amounts of organotins in samples[2].
-
pH: The derivatization of organotin compounds using tetraalkylborates is known to be strongly dependent on pH and must be optimized for each compound[3][4]. For instance, derivatization can be inefficient at very low or high pH values[4].
-
Light Exposure: Ultraviolet irradiation can cause rapid decomposition of some organotin compounds[5]. Storing samples in the dark is a common practice to prevent photolytic degradation[6][7][8].
-
Chemical Treatment: The reagents used during extraction and derivatization can potentially alter the organotin species present in the sample[2]. The stability of the derivatizing agent itself, such as sodium tetraethylborate in aqueous solutions, can also be a factor, with fresh solutions often being required[3].
Q2: What are the recommended storage conditions for samples containing organotin compounds?
A2: Proper storage is crucial to prevent the degradation of organotin compounds. Recommendations vary depending on the sample matrix:
-
Water Samples: Butyltins have been found to be stable in unacidified seawater for up to 7 months when stored in polycarbonate bottles in the dark at 4°C[6][7][8]. However, significant losses of tributyltin (TBT) were observed after longer periods (540 days)[6][7][8]. Phenyltins are less stable in water, with significant losses occurring after 60 days when stored on C18 cartridges and even more pronounced losses when stored in polycarbonate or Pyrex glass bottles[6][7][8].
-
Sediment Samples: Both butyltin and phenyltin species are stable in sediments stored at -20°C for at least 18 months[6][7]. Air drying and pasteurization have been shown to cause losses of organotins compared to freeze-drying[6][7].
-
Biological Tissues: Butyltins are stable in frozen (-20°C) biological samples like oysters and cockles for at least 7 months when stored in the dark[6][7]. In freeze-dried tissues stored at 4°C, they are stable for about 5 months, but significant losses of TBT have been observed after 540 days[6][7].
Q3: How does the choice of analytical method (GC vs. HPLC) affect the stability of organotin compounds?
A3: The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) has significant implications for sample integrity.
-
Gas Chromatography (GC): GC is a preferred technique due to its high resolution[9][10]. However, most organotin compounds are not volatile enough for direct GC analysis and require a derivatization step to form more volatile species[9][10][11]. This derivatization step, along with the high temperatures of the GC system, can be a source of degradation and may alter the original speciation in the sample[2][12].
-
High-Performance Liquid Chromatography (HPLC): The main advantage of HPLC is that the derivatization step is not required after extraction[9][10]. This avoids a critical step where degradation can occur, potentially providing a more accurate representation of the organotin species in the original sample[2].
Q4: What are common issues during the derivatization step for GC analysis that can lead to analyte loss?
A4: Derivatization is a critical step for GC analysis of organotins and is prone to issues that can lead to inaccurate results[12]. Common problems include:
-
Low Derivatization Yields: Inefficient conversion of organotins to their volatile derivatives will lead to an underestimation of their concentration[12]. This can be caused by suboptimal pH, impure or degraded derivatizing agents, or the presence of interfering substances in the sample matrix[3][13].
-
Analyte Losses: Losses of the target analytes can occur during this stage[12].
-
Species Alteration: The chemical conditions during derivatization, if not carefully controlled, can cause the degradation of more substituted organotins (e.g., tributyltin) into less substituted forms (e.g., dibutyltin), thus altering the original speciation profile[12].
-
Reagent Instability: Aqueous solutions of derivatizing agents like sodium tetraethylborate can be unstable and may need to be prepared fresh daily to ensure reactivity[3].
Q5: Are there additives that can help stabilize organotin compounds during extraction?
A5: Yes, the addition of complexing agents to the extraction solvent can improve the extraction efficiency, particularly for the more polar mono- and di-substituted organotin species. Tropolone (B20159) is a commonly used complexing agent that can increase the extraction yield[14][15]. The addition of tropolone has been shown to result in 100% recovery of TBT, DBT, and monobutyltin[4].
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no recovery of organotin analytes | 1. Degradation during storage: Samples were stored improperly (e.g., at room temperature, exposed to light)[6][7].2. Incomplete extraction: The extraction solvent or method is not suitable for the matrix or the target analytes, especially for polar mono- and di-organotins[14][16].3. Degradation during derivatization: The pH is not optimal, or the derivatizing agent is inactive[3][4].4. Adsorption to surfaces: Polar organotin compounds may adsorb to glass surfaces. | 1. Review and adhere to recommended storage conditions (e.g., -20°C in the dark)[6][7].2. Optimize extraction conditions. Consider using a solvent mixture like methanol/acetic acid[16][17]. Add a complexing agent like tropolone to improve the extraction of polar species[4][14].3. Carefully control the pH of the reaction using a buffer (e.g., acetate (B1210297) buffer at pH 5)[17][18]. Use freshly prepared derivatizing agent[3].4. Consider using polycarbonate or other appropriate plasticware, especially for storing aqueous samples[6][7]. |
| Appearance of degradation products (e.g., DBT, MBT) not expected in the original sample | 1. Degradation during sample preparation: High temperatures during extraction or evaporation steps can cause dealkylation.2. Degradation during GC analysis: High injector or column temperatures can cause on-column degradation[2].3. Photodegradation: Exposure of the sample or extract to UV light[5]. | 1. Use lower temperatures for solvent evaporation. Optimize extraction temperature; for example, accelerated solvent extraction can be performed at 100°C[16].2. Optimize GC temperature parameters. If degradation persists, consider using HPLC, which operates at lower temperatures and does not require derivatization[10].3. Protect samples and extracts from light at all stages by using amber vials or covering containers with aluminum foil[6][7]. |
| Poor reproducibility of results | 1. Inconsistent derivatization: pH fluctuations between samples, variable reaction times, or degradation of the derivatizing agent[3][4].2. Sample heterogeneity: For solid samples like sediments or tissues, the analytes may not be evenly distributed.3. Instability in autosampler: Extracts may degrade while sitting in the autosampler vial before injection. | 1. Use a buffer to maintain a constant pH during derivatization[18]. Ensure the derivatizing agent is fresh and active[3]. Standardize the reaction time for all samples.2. Thoroughly homogenize solid samples before taking a subsample for extraction.3. Minimize the time extracts spend in the autosampler. If possible, use a cooled autosampler tray. |
Visualizations
Experimental Workflow and Potential Degradation Points
Caption: General workflow for organotin analysis highlighting critical steps where degradation can occur.
Environmental Degradation Pathway of Tributyltin (TBT)
References
- 1. gelest.com [gelest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 7. Stability and storage problems in organotin speciation in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability and storage problems in organotin speciation in environmental samples - Journal of Environmental Monitoring (RSC Publishing) DOI:10.1039/A808043G [pubs.rsc.org]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
- 13. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. tandfonline.com [tandfonline.com]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. Organotin/TBT analysis - Chromatography Forum [chromforum.org]
- 18. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Method Validation for Organotin Determination Using Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of organotin compounds. It emphasizes the critical role of internal standards in achieving accurate and reliable results. Detailed experimental protocols, performance data, and visual workflows are presented to assist researchers in selecting and implementing the most suitable methodology for their specific application.
Organotin compounds, used in a variety of industrial and agricultural applications, are of significant environmental and health concern due to their toxicity.[1] Consequently, robust and validated analytical methods are crucial for monitoring these compounds in diverse matrices such as water, sediment, food, and consumer products.[2] The use of an internal standard is a cornerstone of a reliable quantitative method, as it compensates for variations in sample preparation and instrumental response.
The Role and Selection of Internal Standards
An internal standard (IS) is a compound with similar physicochemical properties to the analyte(s) of interest that is added in a known amount to every sample, calibrant, and blank. The ratio of the analyte signal to the IS signal is then used for quantification. This approach corrects for potential analyte loss during sample processing and for fluctuations in instrument performance.
For organotin analysis, ideal internal standards include:
-
Deuterated Analogs: Perdeuterated organotins (e.g., TBT-d27) are considered the gold standard as their chemical behavior is nearly identical to the corresponding native compounds, and they can be distinguished by mass spectrometry.[3]
-
Structurally Similar Compounds: Compounds with similar chemical structures and properties that are not expected to be present in the samples, such as tripropyltin (B15187550) (TPrT) or tetrapropyltin, are also commonly used.[4][5]
Comparative Analysis of Method Performance
The choice of analytical technique is often dictated by the sample matrix, the specific organotin compounds of interest, and the required sensitivity. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are the most prevalent techniques. GC-MS typically requires a derivatization step to increase the volatility of the organotin compounds, while LC-MS can often analyze them directly.[1]
The following tables summarize the performance of various validated methods, highlighting key validation parameters.
Table 1: Performance Data for GC-MS Based Methods
| Matrix | Internal Standard(s) | Analytes | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ | Citation(s) |
| Water | Tripropyltin | DBT, TBT, DPhT, TPhT | >0.996 | - | - | LOD: 0.05 ng/L | [4][6] |
| Sediment/Soil | TBT-d27 | TBT, DBT | - | 75-125 (TBT), 60-130 (DBT) | <20 (TBT), <30 (DBT) | - | [7] |
| Sediment | Perdeuterated OTs | MBT, DBT, TBT, MPhT, DPhT, TPhT | - | 98-105 | 1-7 | LOD: 0.4-2 ng/g | [3] |
| Toy Materials | Tributyl-d27-tin, Tetrabutyl-d36-tin, Triphenyl-d15-tin | 11 Organotins | >0.996 | - | - | LOD: 1 ppb | [8] |
| Beverages | - | 17 Organotins | >0.995 | 70-120 | <10 | - | [9] |
DBT: Dibutyltin, TBT: Tributyltin, DPhT: Diphenyltin, TPhT: Triphenyltin, MBT: Monobutyltin, MPhT: Monophenyltin, OTs: Organotins, LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.
Table 2: Performance Data for LC-MS Based Methods
| Matrix | Internal Standard(s) | Analytes | Linearity (R²) | Recovery (%) | Precision (RSD %) | LOD/LOQ | Citation(s) |
| Fruits/Vegetables, Textiles, Water | Triphenyl phosphate | Various Organotins | >0.99 | - | - | LOD: Well below 50 µg/kg | [2] |
| Canned Fruits | - | Tin (Sn) | - | - | - | - | [10] |
LOD: Limit of Detection, LOQ: Limit of Quantification, RSD: Relative Standard Deviation.
Experimental Workflows and Protocols
The following diagrams illustrate the typical workflows for method validation and sample analysis for organotin compounds.
Caption: General workflow for analytical method validation.
Caption: Experimental workflow for organotin analysis.
Detailed Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide. These protocols can be adapted based on the specific laboratory equipment and sample matrix.
Protocol 1: Determination of Organotins in Water by GC-MS/MS
This protocol is adapted from methods requiring derivatization and is suitable for trace-level quantification in aqueous samples.[6]
-
Sample Preparation and Derivatization:
-
Take a 400 mL water sample.
-
Add a known amount of an internal standard (e.g., tripropyltin).
-
Adjust the pH to 5 using a 1 M acetic acid/sodium acetate (B1210297) buffer.[6]
-
For ethylation, add a 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in 0.1 M NaOH.[6]
-
Add an organic solvent such as pentane (B18724) and shake vigorously for at least 10 minutes to extract the derivatized organotins.[1]
-
Allow the layers to separate and carefully transfer the organic phase to a clean vial.
-
Concentrate the extract to a final volume of 400 µL under a gentle stream of nitrogen.[1]
-
-
Instrumental Analysis (GC-MS/MS):
-
GC System: Agilent 7890B or equivalent.[2]
-
Column: Thermo Scientific TraceGOLD TG-5MS (30 m x 0.25 mm x 0.25 µm) or similar.[1]
-
Injector: Programmable Temperature Vaporizer (PTV) or splitless injector.[1][2]
-
Carrier Gas: Helium.
-
Oven Program: Start at 60°C, ramp to 250°C.
-
MS System: Agilent 7000 Series Triple Quadrupole MS or equivalent.[2]
-
Ionization Mode: Electron Ionization (EI).[1]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.[2]
-
Protocol 2: Determination of Organotins in Sediment by GC-MS
This protocol is suitable for the analysis of organotins in solid matrices like sediment and soil.[3][7]
-
Sample Preparation and Extraction:
-
Weigh approximately 2.5-10 g of the sediment sample into an extraction vessel.[3][7]
-
Add a known amount of a deuterated internal standard (e.g., TBT-d27).[7]
-
For Accelerated Solvent Extraction (ASE), use a methanolic mixture of sodium acetate and acetic acid at 100°C.[3]
-
Alternatively, for solvent extraction, use a mixture of toluene (B28343) and methanol (B129727) with hydrochloric acid, followed by sonication.[11]
-
Centrifuge the sample to separate the extract from the solid material.
-
-
Derivatization and Cleanup:
-
The extract is then derivatized, typically through ethylation with sodium tetraethylborate (NaBEt₄) or a Grignard reagent.[7]
-
A cleanup step using silica (B1680970) gel may be necessary to remove interferences.[7]
-
-
Instrumental Analysis (GC-MS):
-
The instrumental parameters are generally similar to those described in Protocol 1. The use of a mass spectrometer is required for detection.[7]
-
Protocol 3: Determination of Organotins by LC-MS/MS (No Derivatization)
This protocol is adapted from methods that do not require a derivatization step, making it suitable for higher throughput analysis of various sample types.[2]
-
Sample Preparation:
-
For Fruits/Vegetables: Homogenize 10 g of the sample. Add an internal standard (e.g., Triphenyl phosphate). Extract with 10 mL of acetonitrile (B52724) by shaking vigorously. Centrifuge and dilute the supernatant with water.[2]
-
For Textiles: Shred 1 g of the material. Add the internal standard. Extract with 20 mL of acetonitrile using sonication. Centrifuge and dilute the supernatant.[2]
-
For Water: Add the internal standard to 1 mL of the water sample. The sample may be injected directly, although dilution may be necessary to reduce matrix effects.[2]
-
-
Instrumental Analysis (LC-MS/MS):
-
LC System: Shimadzu UFLCXR system or equivalent.[2]
-
Column: Phenomenex Kinetex C18 (50x3mm, 2.6µm) or similar.[2]
-
Mobile Phase: A gradient elution using water and methanol, both containing formic acid and ammonium (B1175870) formate.[2]
-
Flow Rate: 800 µL/min.[2]
-
MS/MS System: AB SCIEX 4000 QTRAP® or equivalent.[2]
-
Ion Source: Electrospray Ionization (ESI), positive polarity.[2]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte.[2]
-
Conclusion
The validation of analytical methods for organotin determination is essential for ensuring data quality and regulatory compliance. The use of appropriate internal standards, such as deuterated analogs or structurally similar compounds, is a critical component of a robust method. This guide provides a comparative overview of GC-MS and LC-MS methods, along with detailed protocols and performance data, to aid researchers in selecting and implementing a method that is fit for their intended purpose. The choice between GC-MS and LC-MS will depend on factors such as the required sensitivity, sample matrix complexity, and the need for high-throughput analysis. For GC-based methods, derivatization is a key step, while LC-MS offers the advantage of direct analysis for many organotin compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A simple, low cost GC/MS method for the sub-nanogram per litre measurement of organotins in coastal water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpat.toscana.it [arpat.toscana.it]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. www2.gov.bc.ca [www2.gov.bc.ca]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. benchchem.com [benchchem.com]
A Researcher's Guide to Inter-laboratory Comparison for Organotin Analysis
This guide offers a comparative overview of analytical methodologies for the determination of organotin compounds, informed by data from inter-laboratory comparison studies and proficiency tests. It is designed for researchers, scientists, and professionals in drug development seeking to evaluate and select appropriate methods for the analysis of these environmentally significant compounds. The following sections provide a summary of quantitative performance data from various analytical techniques, detailed experimental protocols, and visual workflows to aid in understanding the methodologies.
Data Presentation: Performance of Analytical Methods for Organotin Compounds
The performance of analytical methods for organotin compounds is a critical factor in ensuring the accuracy and reliability of environmental monitoring and food safety assessments. Inter-laboratory comparison studies provide valuable data to assess the proficiency of different laboratories and the robustness of various analytical techniques. The following tables summarize key performance metrics from such studies, including limits of detection (LOD), limits of quantification (LOQ), recovery rates, and precision (expressed as relative standard deviation, RSD).
Table 1: Inter-laboratory Comparison Data for Butyltins in Aqueous Solution (NIST Intercomparison Study) [1][2]
| Analyte | Concentration Range (ng/L) | Mean Reported Value (ng/L) | Standard Deviation (ng/L) | Number of Labs |
| Tributyltin (TBT) | 10 - 1000 | 560 | 180 | 15 |
| Dibutyltin (DBT) | 10 - 1000 | Not specified in summary | Not specified in summary | - |
| Monobutyltin (MBT) | 10 - 1000 | Not specified in summary | Not specified in summary | - |
Note: The NIST intercomparison study focused on tributyltin, and while other butyltins were part of the analysis, the summary report emphasizes TBT results.
Table 2: Consensus Values from QUASIMEME Proficiency Test for Organotins in Marine Sediment (MS6) [3][4][5][6]
| Analyte | Unit | Mean | Standard Deviation | CV % | N |
| Tributyltin (TBT) | µg Sn/kg | 0.740 | 0.2308 | 31.2 | 9 |
| Dibutyltin (DBT) | µg Sn/kg | Not specified | Not specified | Not specified | - |
| Monobutyltin (MBT) | µg Sn/kg | 2.39 | 1.335 | 55.8 | 9 |
| Triphenyltin (TPhT) | µg Sn/kg | Not specified | Not specified | Not specified | - |
Table 3: Typical Performance of QuEChERS-LC-MS/MS for Organotin Analysis [7][8]
| Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Precision (RSD %) |
| Cyhexatin | 0.01 - 5 | 0.03 - 15 | 90 - 115 | < 10 |
| Azocyclotin | 0.01 - 5 | 0.03 - 15 | 90 - 115 | < 10 |
| Fenbutatin Oxide | 0.01 - 5 | 0.03 - 15 | 90 - 115 | < 10 |
Experimental Protocols
Accurate and reproducible analysis of organotin compounds relies on well-defined and validated experimental protocols. Below are detailed methodologies for two commonly employed techniques: a standardized gas chromatography-based method (ISO 23161) and a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
ISO 23161: Gas Chromatographic Method for Organotin Compounds in Soil, Sludge, and Sediment[9][10][11][12]
This international standard specifies a method for the determination of selected organotin compounds by gas chromatography.
1. Sample Preparation:
-
Drying: The sample is typically freeze-dried to remove water.
-
Grinding: The dried sample is ground to a homogeneous powder to ensure representative subsampling.
2. Extraction:
-
An appropriate solvent, such as a mixture of methanol (B129727) and acetic acid, is added to the sample.
-
Extraction is performed using techniques like sonication or mechanical shaking to transfer the organotin compounds from the sample matrix to the solvent.
3. Derivatization:
-
To make the polar organotin compounds volatile for gas chromatographic analysis, a derivatization step is necessary.
-
A common derivatizing agent is sodium tetraethylborate (NaBEt4), which converts the ionic organotins into their ethylated, more volatile forms.
4. Clean-up:
-
The extract is cleaned up to remove interfering co-extracted substances. This may involve solid-phase extraction (SPE) or liquid-liquid partitioning.
5. Instrumental Analysis:
-
The cleaned and derivatized extract is injected into a gas chromatograph (GC) for separation.
-
Detection is typically performed using a mass spectrometer (MS) or a flame photometric detector (FPD) for sensitive and selective quantification of the organotin compounds.
QuEChERS Method for Organotin Analysis in Food and Environmental Matrices[7][13][14][15][16]
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique that has been adapted for the analysis of organotin compounds.
1. Sample Extraction and Partitioning:
-
A representative sample is weighed into a centrifuge tube.
-
Acetonitrile (B52724) is added as the extraction solvent.
-
A mixture of salts, typically magnesium sulfate (B86663) and sodium chloride, is added. This induces liquid-liquid partitioning, separating the acetonitrile layer containing the organotins from the aqueous and solid matrix components.
-
The mixture is shaken vigorously and then centrifuged to achieve phase separation.
2. Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
An aliquot of the acetonitrile supernatant is transferred to a new centrifuge tube containing a d-SPE sorbent.
-
Common sorbents for organotin analysis include primary secondary amine (PSA) to remove organic acids and graphitized carbon black (GCB) to remove pigments and sterols.
-
The tube is vortexed and then centrifuged.
3. Instrumental Analysis:
-
The final cleaned extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique provides high selectivity and sensitivity for the direct analysis of the non-derivatized organotin compounds.
Mandatory Visualization
The following diagrams illustrate the experimental workflows described above.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 3. participants.wepal.nl [participants.wepal.nl]
- 4. participants.wepal.nl [participants.wepal.nl]
- 5. participants.wepal.nl [participants.wepal.nl]
- 6. wur.nl [wur.nl]
- 7. eurl-pesticides.eu [eurl-pesticides.eu]
- 8. benchchem.com [benchchem.com]
A Head-to-Head Battle of Internal Standards: Diphenyltin Dichloride-d10 vs. 13C-Labeled Analogs
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison between Diphenyltin Dichloride-d10, a deuterated internal standard, and its 13C-labeled counterparts. By examining their performance characteristics and providing supporting data, this document aims to equip you with the knowledge to make an informed selection for your analytical needs.
In the realm of quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] These standards are chemically identical to the analyte of interest, with the key difference being the substitution of one or more atoms with a heavier isotope. This allows the internal standard to mimic the analyte's behavior throughout the entire analytical workflow, from sample preparation to detection, thereby correcting for variations in extraction recovery, matrix effects, and instrument response.[2][3]
This compound is a deuterated form of Diphenyltin Dichloride, a compound with applications in various chemical syntheses and as a biocide.[4][5] As an internal standard, it represents a common and often more cost-effective approach to isotope labeling. The alternative, and often considered superior, method is the use of 13C-labeled internal standards.[6] This guide will delve into the critical differences between these two labeling strategies.
Key Performance Parameters: A Comparative Analysis
The choice between a deuterated and a 13C-labeled internal standard can significantly impact the reliability and accuracy of analytical data. The following table summarizes the key performance differences based on established principles and experimental observations in isotope dilution mass spectrometry.
| Feature | This compound (Deuterated) | 13C-Labeled Internal Standard | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift, typically eluting earlier than the non-labeled analyte.[7][8] | Co-elutes perfectly with the analyte under various chromatographic conditions.[7] | The physicochemical properties of 13C-labeled standards are virtually identical to the analyte, ensuring they experience the same matrix effects at the same time. The chromatographic shift with deuterated standards can lead to differential ion suppression or enhancement, compromising quantification.[7][8] |
| Isotopic Stability | Deuterium atoms can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, especially if located on exchangeable sites.[3][9] | 13C atoms are integrated into the carbon backbone of the molecule, making them highly stable and not susceptible to exchange.[9][10] | 13C-labeling provides greater assurance of isotopic stability throughout sample preparation and analysis, preventing loss of the isotopic label and inaccurate quantification.[3] |
| Accuracy & Precision | Can lead to inaccuracies, with some studies showing significant errors due to imperfect retention time matching.[7] | Generally provides higher accuracy and precision due to its stability and co-elution with the analyte.[3] In one comparative study, the mean bias with a deuterated standard was 96.8%, which improved to 100.3% with a SIL IS.[2] | The superior co-elution and stability of 13C-labeled standards result in more reliable and reproducible quantification, especially in complex biological matrices.[11][12] |
| Potential for Isotopic Interference | Higher potential for in-source fragmentation and H-D exchange, which can complicate mass spectra.[9] | Lower likelihood of interference from the unlabeled analyte's isotopic cluster due to the natural abundance of 13C (~1.1%).[9] | 13C labeling generally provides a cleaner analytical signal with less potential for spectral overlap. |
| Cost | Generally less expensive and more readily available due to simpler synthesis.[3][6] | Typically more expensive due to the more complex synthesis required.[6][13] | For routine analyses with established methods and minimal matrix effects, deuterated standards may be a cost-effective option. However, for complex assays where high accuracy is critical, the initial higher cost of 13C standards can be justified by long-term savings in troubleshooting and data reliability.[3] |
Experimental Protocols
General Protocol for Quantitative Analysis using a Stable Isotope-Labeled Internal Standard
1. Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte (e.g., Diphenyltin Dichloride) and the internal standard (this compound or a 13C-labeled version) in a suitable organic solvent (e.g., methanol).
-
From the stock solutions, prepare a series of calibration standards by spiking a known amount of the analyte into a blank matrix (e.g., plasma, urine) to create a calibration curve.
-
Add a constant, known concentration of the internal standard to all calibration standards and unknown samples.
2. Sample Preparation (e.g., Protein Precipitation):
-
To 100 µL of the calibration standard or unknown sample, add 300 µL of the internal standard solution in acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Use a suitable C18 column for separation.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient can be optimized to achieve good separation of the analyte from other matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
4. Quantification:
-
The concentration of the analyte in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard.
-
This ratio is then compared to the calibration curve generated from the standard samples.
Visualizing the Workflow and Key Concepts
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: General experimental workflow for quantitative LC-MS analysis using an internal standard.
Caption: Idealized chromatogram comparing the co-elution of 13C-labeled vs. deuterated internal standards.
Conclusion and Recommendation
While deuterated internal standards like this compound can be a cost-effective option and may be suitable for some applications, the evidence strongly supports the superiority of 13C-labeled internal standards for robust and accurate quantitative bioanalysis.[7] Their identical chromatographic behavior and isotopic stability minimize the risk of analytical errors, particularly in complex matrices.[3][7] For researchers and drug development professionals where data integrity is paramount, the investment in 13C-labeled internal standards is a sound scientific decision that can lead to more reliable and defensible results. When developing new, high-stakes quantitative assays, the use of 13C-labeled internal standards is highly recommended.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CAS 1135-99-5: Diphenyltin dichloride | CymitQuimica [cymitquimica.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. isotope.com [isotope.com]
- 11. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Accuracy and Precision of Organotin Measurement Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of organotin compounds. It emphasizes the validation parameters, experimental protocols, and performance characteristics of prevalent techniques to ensure reliable and accurate results in diverse matrices.
Organotin compounds (OTCs) are a class of organometallic chemicals characterized by at least one tin-carbon bond.[1] They have been utilized extensively as PVC stabilizers, catalysts, biocides, and agricultural pesticides.[1][2][3] However, the high toxicity of certain organotins, such as tributyltin (TBT) and triphenyltin (B1233371) (TPT), poses significant risks to environmental and human health, making robust analytical monitoring crucial.[1][4][5] The choice of analytical method is critical and often depends on the specific compounds of interest, the sample matrix, and the required sensitivity.[1][6]
The two primary chromatographic techniques for organotin analysis are Gas Chromatography (GC) and Liquid Chromatography (LC), each typically coupled with highly sensitive detectors.[1][6][7][8] A critical distinction is that GC methods usually require a derivatization step to make the polar and non-volatile organotins suitable for analysis, whereas LC methods can often analyze them directly.[1][4][7][8]
Method Validation Parameters: Ensuring Data Integrity
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][9] Key performance characteristics are evaluated to ensure the quality, reliability, and consistency of the results.[1][10]
-
Accuracy (Trueness): Refers to the closeness of the mean of a set of results to the true value. It is often expressed as a percentage recovery of a known amount of analyte spiked into a sample.[1]
-
Precision: The closeness of agreement between independent test results under stipulated conditions. It is typically expressed as the relative standard deviation (RSD) of replicate measurements.[1]
-
Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions.[1]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[1]
-
Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.[1]
-
Selectivity/Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present in the sample matrix.[1]
Below is a diagram illustrating the relationship between these core validation parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. ysi.com [ysi.com]
- 3. Analysis of organotin compounds [alsglobal.se]
- 4. scispace.com [scispace.com]
- 5. arpat.toscana.it [arpat.toscana.it]
- 6. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 7. asianpubs.org [asianpubs.org]
- 8. ANALYTICAL METHODS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Understanding Method Validation in Food Testing Laboratories • Food Safety Institute [foodsafety.institute]
- 10. s27415.pcdn.co [s27415.pcdn.co]
Navigating the Nuances of Organotin Analysis: A Comparative Guide to Derivatization Reagents
For researchers, scientists, and drug development professionals engaged in the meticulous analysis of organotin compounds, the choice of derivatization reagent is a critical determinant of analytical success. This guide provides a comprehensive comparison of commonly employed derivatization agents, supported by experimental data and detailed protocols, to facilitate an informed selection process for your specific analytical needs.
Organotin compounds, a class of organometallic chemicals with a wide range of industrial and agricultural applications, are of significant environmental and toxicological concern. Their accurate quantification, often at trace levels, necessitates a derivatization step to enhance their volatility and thermal stability for gas chromatographic (GC) analysis. The most prevalent derivatization strategies involve alkylation using Grignard reagents or tetraalkylborates, each presenting a unique set of advantages and limitations.
Performance Comparison of Key Derivatization Reagents
The selection of an appropriate derivatization reagent hinges on several factors, including the specific organotin species of interest, the sample matrix, and the desired analytical performance characteristics such as sensitivity and reproducibility. Below is a summary of quantitative data compiled from various studies to aid in this selection process.
| Derivatization Reagent | Analyte(s) | Derivatization Yield (%) | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| Sodium Tetraethylborate (NaBEt₄) | Butyltins, Phenyltins | 40 - 100 | 3 - 12 ng/L (as Sn)[1] | In-situ derivatization in aqueous samples, simplifying the procedure.[2][3] Lower detection limits for some compounds compared to Grignard reagents.[4] | Sensitive to pH (optimal around 4-5 for organotins).[2] The reagent itself is air and moisture sensitive.[2] |
| Pentylmagnesium Bromide (Grignard) | Butyltins, Phenyltins | High (often considered to provide the greatest yields)[5] | 0.20 - 0.35 pg of Sn (instrumental)[6][7] | High derivatization yields and good reproducibility.[5] | Requires anhydrous conditions and is reactive with protic solvents, necessitating solvent exchange steps.[3][5] Can be hazardous to handle.[5] |
| Methylmagnesium Bromide (Grignard) | Organotin Chlorides | - | - | Easy and convenient for creating methyl-derivatives. | Requires anhydrous conditions and careful handling.[5] |
| Propylmagnesium Bromide (Grignard) | Organotin Chlorides | - | - | An alternative to other Grignard reagents for producing propyl-derivatives.[6] | Requires anhydrous conditions and careful handling.[5] |
| Sodium Tetra(n-propyl)borate (NaBPr₄) | Butyltins, Phenyltins, Trimethyl- and Triethyllead | 40 - 100[1] | 3 - 12 ng/L (as Sn)[1] | Allows for simultaneous determination of organotin and organolead compounds.[1] Can be stored in tetrahydrofuran (B95107) for at least a month.[1] | Similar performance to NaBEt₄.[1] |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for replicating and adapting these derivatization techniques. Below are representative protocols for the most common reagents.
Derivatization using Sodium Tetraethylborate (NaBEt₄)
This method is particularly advantageous for aqueous samples as it allows for in-situ derivatization.
Protocol:
-
Place 200 mL of the water sample into a 250 mL volumetric flask.[8]
-
Add an appropriate internal standard, such as tripentyltin, to a concentration of 100 ng/L.[8]
-
Add 10 g of sodium chloride to the sample.[8]
-
Add 1 mL of a freshly prepared 1% (w/v) sodium tetraethylborate solution.[8] Note: The NaBEt₄ solution is not stable and should be prepared daily.[9]
-
Swirl the flask until the salt dissolves.[8]
-
Add 2.5 mL of a suitable organic solvent, such as iso-octane or hexane.[10][8]
-
Stopper the flask and shake vigorously for at least 30 minutes to facilitate the derivatization and extraction.[8]
-
Allow the phases to separate. If an emulsion forms, anhydrous sodium sulfate (B86663) can be used to break it.[8]
-
Carefully transfer the organic layer to a GC vial for analysis.[10][8]
Derivatization using Grignard Reagents (e.g., Pentylmagnesium Bromide)
Grignard reactions require anhydrous conditions, making them more suitable for sample extracts in non-protic solvents.
Protocol:
-
Concentrate the sample extract to 1 mL in an apolar solvent (e.g., hexane) in a reaction tube.[10]
-
Add 0.5 mL of the Grignard reagent (e.g., 2 M pentylmagnesium bromide in diethyl ether).[10]
-
Allow the reaction to proceed for a designated time (e.g., 30 minutes).
-
Stop the reaction and destroy the excess Grignard reagent by carefully adding 2 mL of a saturated ammonium (B1175870) chloride solution or 0.25 M aqueous sulfuric acid.[10]
-
Vortex the mixture for approximately 10 seconds and allow the two phases to separate.[10]
-
Transfer the clear upper organic layer to an autosampler vial for GC analysis.[10]
Visualizing the Workflow and Selection Logic
To further clarify the analytical process and the decision-making involved in selecting a derivatization reagent, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. resources.strem.com [resources.strem.com]
- 3. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ingenieria-analitica.com [ingenieria-analitica.com]
- 9. agilent.com [agilent.com]
- 10. gcms.labrulez.com [gcms.labrulez.com]
Evaluating the Linearity of Calibration Curves for Organotin Quantification: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of organotin compounds is crucial due to their widespread industrial use and significant toxicity.[1] A cornerstone of this quantification is the establishment of a reliable calibration curve, with linearity being a critical parameter that ensures the analytical method produces results directly proportional to the analyte concentration within a specific range.[1][2] This guide provides a comparative overview of methods for evaluating the linearity of calibration curves in organotin analysis, supported by experimental data and detailed protocols.
Alternative Approaches to Linearity Assessment
While the coefficient of determination (R²) is a commonly used indicator of linearity, a value close to 1 does not solely guarantee a linear relationship.[3] Therefore, a comprehensive evaluation should include a multi-faceted approach. Key alternative and complementary methods include:
-
Residual Analysis: A graphical representation of the difference between the observed and predicted values at each concentration level. For a linear model, the residuals should be randomly distributed around zero.[4]
-
Lack-of-Fit Test: A statistical test that determines whether a linear model is appropriate for the data. It compares the variability of the current model to the variability between observations at replicate points.[3][5]
-
Weighted Linear Regression: This method is employed when the variance of the measurement is not constant across the concentration range (heteroscedasticity). It assigns less weight to the more variable data points, often at higher concentrations.[6]
-
Quadratic Regression: In cases where the relationship between concentration and response is inherently non-linear, a quadratic or other non-linear model may provide a better fit.[3]
The choice of the most appropriate method for linearity evaluation depends on the specific analytical technique, the concentration range, and the complexity of the sample matrix.
Comparison of Linearity Evaluation Methods
The following table summarizes the key statistical parameters used to assess the linearity of calibration curves for organotin quantification.
| Parameter | Description | Acceptance Criteria | Advantages | Limitations |
| Coefficient of Determination (R²) | A measure of how well the regression line represents the data. | Typically > 0.995[4] | Simple to calculate and widely understood. | Can be misleading; a high R² does not guarantee linearity.[3] |
| Residual Plots | A plot of the residuals versus the independent variable (concentration). | Random scatter of points around the zero line.[4] | Provides a visual assessment of the goodness of fit and can reveal non-linearity or heteroscedasticity. | Interpretation can be subjective. |
| Lack-of-Fit Test | Statistical test to determine if the linear model is appropriate. | p-value > 0.05 | Provides a statistical basis for accepting or rejecting the linear model. | Requires replicate measurements at each concentration level. |
| y-intercept | The point where the regression line crosses the y-axis. | Should be close to zero and not statistically significant. | Indicates the absence of systematic error at zero concentration. | Can be affected by background noise or interferences. |
Experimental Protocols
Accurate evaluation of linearity relies on well-designed experiments. Below are detailed protocols for preparing calibration standards and performing linearity studies for organotin analysis using Gas Chromatography-Mass Spectrometry (GC-MS), a common analytical technique.[1]
Protocol 1: Preparation of Organotin Calibration Standards
-
Stock Solution Preparation:
-
Accurately weigh a known amount of the certified organotin standard (e.g., Tributyltin chloride).
-
Dissolve it in a suitable solvent (e.g., methanol) to prepare a primary stock solution of a high concentration (e.g., 1000 µg/mL).
-
Store the stock solution in an amber vial at a low temperature (e.g., 4°C).
-
-
Intermediate and Working Standard Preparation:
-
Perform serial dilutions of the primary stock solution with the appropriate solvent to prepare a series of intermediate stock solutions.
-
From the intermediate solutions, prepare at least five to six working calibration standards covering the expected concentration range of the samples.[4] A typical range for environmental samples could be 1 to 100 ng/mL.
-
For methods requiring derivatization (common for GC analysis of organotins), the derivatizing agent (e.g., sodium tetraethylborate) is added to each working standard.[1]
-
-
Internal Standard:
Protocol 2: Linearity Study using GC-MS
-
Instrument Setup:
-
Optimize the GC-MS instrument parameters, including injector temperature, column temperature program, and mass spectrometer settings, for the specific organotin compounds of interest.
-
-
Calibration Curve Generation:
-
Inject each calibration standard at least in triplicate to assess the precision of the measurements.[4]
-
Record the peak area or peak height response for the target organotin and the internal standard.
-
Calculate the response ratio (analyte peak area / internal standard peak area).
-
Plot the response ratio against the corresponding concentration of the organotin standard.
-
-
Data Analysis and Linearity Evaluation:
-
Perform a linear regression analysis on the calibration data.
-
Calculate the coefficient of determination (R²), the slope, and the y-intercept of the calibration curve.
-
Generate a residual plot and visually inspect it for any patterns or trends.
-
If replicate measurements were made, perform a lack-of-fit test.
-
Evaluate all parameters against the predefined acceptance criteria to confirm the linearity of the method within the specified range.
-
Workflow for Evaluating Calibration Curve Linearity
The following diagram illustrates the logical workflow for a comprehensive evaluation of the linearity of a calibration curve for organotin quantification.
Caption: Workflow for evaluating calibration curve linearity.
References
- 1. benchchem.com [benchchem.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. eurofins.com.au [eurofins.com.au]
Cross-Validation of Analytical Methods for Organotin Compound Determination: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the determination of organotin compounds, focusing on cross-validation to ensure data integrity and reliability. Organotin compounds, utilized as fungicides, biocides, and PVC stabilizers, are significant environmental pollutants, with certain species like tributyltin (TBT) and triphenyltin (B1233371) (TPT) being potent endocrine disruptors.[1] Consequently, the use of robust and validated analytical methods is crucial for monitoring these compounds in various matrices to ensure environmental safety and regulatory compliance.[1]
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] Cross-validation, a further step, involves comparing the results from two or more different analytical methods to assess their equivalence and ensure the reliability of the data. This guide will delve into the common analytical techniques, their validation parameters, and detailed experimental protocols to aid researchers in selecting the most appropriate method for their specific needs.
Key Analytical Techniques
The determination of organotin compounds typically involves several stages: extraction from the sample matrix, a derivatization step (especially for Gas Chromatography), chromatographic separation, and finally, detection and quantification.[1] The two primary chromatographic techniques employed are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with highly sensitive detectors such as Mass Spectrometry (MS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[1]
-
Gas Chromatography (GC): Known for its high resolution, GC is a preferred method for separating organotin compounds.[1][2] However, a derivatization step is mandatory for most organotins due to their low volatility.[1][2] Common derivatization techniques include ethylation with sodium tetraethylborate (NaBEt₄) or alkylation using Grignard reagents.[1][2][3]
-
Liquid Chromatography (LC): A significant advantage of LC is that it often does not require a derivatization step, which simplifies sample preparation.[1][4] This makes it an attractive alternative to GC.[1] LC is frequently coupled with tandem mass spectrometry (LC-MS/MS) for enhanced selectivity and sensitivity.[1][5]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): ICP-MS is a highly sensitive detection technique that can be coupled with either GC or LC.[1][6] It offers very low detection limits, making it suitable for trace analysis of organotin compounds.[7]
Comparative Performance of Analytical Methods
The choice of an analytical method is often guided by its performance characteristics. The following table summarizes typical validation parameters for common analytical techniques used for organotin determination.
| Analytical Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) | Key Considerations |
| GC-PFPD | 0.1 - 10 µg/kg | 0.3 - 30 µg/kg | 85 - 110 | < 15 | Requires derivatization; susceptible to matrix interference.[8] |
| GC-MS/MS | 0.05 ng/L - 0.1 ng/g | ~60 pg/L - 1.5 ng/g | 70 - 120 | < 10 | High selectivity and sensitivity; requires derivatization.[9][10] |
| LC-MS/MS | 0.01 - 5 µg/kg | 0.03 - 15 µg/kg | 90 - 115 | < 10 | No derivatization needed; simpler sample preparation.[5][8] |
| HPLC-ICP-MS | 0.14 - 0.57 µg Sn/L | - | - | - | High sensitivity for speciation analysis.[11] |
Note: The performance metrics can vary based on the specific instrumentation, laboratory conditions, and sample matrix.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the general workflow for the cross-validation of analytical methods for organotin compound determination and the typical experimental workflows for GC-MS and LC-MS analysis.
Caption: A logical workflow for the cross-validation of two analytical methods.
Caption: A typical experimental workflow for GC-MS analysis of organotins.
Caption: A streamlined experimental workflow for LC-MS analysis of organotins.
Detailed Experimental Protocols
Reproducibility is a cornerstone of analytical science. The following sections provide generalized yet detailed protocols for the key analytical techniques discussed.
GC-MS/MS Protocol for Organotin Analysis in Water Samples
This protocol is a composite of established methods for the determination of various organotin compounds.[9][10]
a. Sample Preparation and Derivatization:
-
Take a 400 mL water sample and adjust the pH to 5 using a 1 M acetic acid/sodium acetate (B1210297) buffer.[10]
-
For the ethylation of the organotin compounds, add a 2% (w/v) solution of sodium tetraethylborate (NaBEt₄) in 0.1 M NaOH.[10]
-
Add an appropriate internal standard, such as tripropyltin.
-
Perform liquid-liquid extraction by adding a suitable organic solvent (e.g., hexane (B92381) or pentane) and shaking vigorously for at least 10 minutes.[9][10]
-
Separate the organic phase and concentrate it to a final volume of 400 µL.[10]
b. Instrumental Analysis:
-
Gas Chromatograph (GC):
-
Injector: Programmable Temperature Vaporizer (PTV)
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 40°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Timed Selected Reaction Monitoring (t-SRM) for enhanced sensitivity and selectivity.[10]
-
Data Analysis: Quantify using an external standard calibration curve.
-
LC-MS/MS Protocol for Organotin Analysis in Various Matrices
This protocol is adapted from a method for measuring tributyltin, fentin, cyhexatin, and fenbutatin oxide in matrices like apples, potatoes, and seawater.[5]
a. Sample Preparation:
-
For solid samples (e.g., apple, potato), weigh 1 g of the homogenized sample into a centrifuge tube. For water samples, take 1 mL.
-
Add an internal standard (e.g., triphenyl phosphate).[5]
-
Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.[5]
-
Centrifuge the sample.
-
Take an aliquot of the supernatant and dilute it 10-fold with LC-grade water before injection.[5] Seawater samples can often be injected directly after adding the internal standard.[5]
b. Instrumental Analysis:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 3 mm, 2.6 µm particle size) is suitable.[5]
-
Mobile Phase: A gradient of water and methanol (B129727), both containing 2% formic acid and 5 mM ammonium (B1175870) formate.[5]
-
Flow Rate: 800 µL/min.[5]
-
-
Mass Spectrometer (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific and sensitive detection of the target organotin compounds.[5]
-
Data Analysis: Quantify using an external standard approach.
-
HPLC-ICP-MS Protocol for Organotin Speciation
This protocol is based on a method for the simultaneous determination of five organotin compounds in shellfish.[6]
a. Sample Preparation:
-
Microwave digestion is often employed for the determination of total tin in solid samples.
-
For speciation analysis, an extraction procedure is required. This typically involves extraction with an acidic solvent mixture.
b. Instrumental Analysis:
-
High-Performance Liquid Chromatograph (HPLC):
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS):
-
The ICP-MS is used as a detector for the separated organotin compounds.
-
Data Analysis: Calibration can be performed using external standards. Some studies suggest that calibration may be compound-independent, relying on the elemental tin response.[6]
-
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the accuracy and reliability of data for organotin compound determination. Both GC- and LC-based methods, when coupled with sensitive detectors like MS/MS or ICP-MS, offer excellent performance characteristics. The choice between these methods will depend on the specific analytical requirements, including the target analytes, the sample matrix, the required sensitivity, and laboratory resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their analytical challenges in monitoring these environmentally significant compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Comparison of two analytical methods for the determination of organotin compounds in marine organisms [comptes-rendus.academie-sciences.fr]
- 4. benchchem.com [benchchem.com]
- 5. sciex.jp [sciex.jp]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
Safety Operating Guide
Proper Disposal of Diphenyltin Dichloride-d10: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Diphenyltin Dichloride-d10, a hazardous organotin compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental compliance.
This compound is classified as a hazardous substance, harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[1][2] It is also crucial to prevent its release into the environment.[1] Proper disposal is not merely a recommendation but a critical component of laboratory safety and regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling this compound and its waste are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Chemical safety goggles or a face shield |
| Lab Coat | Standard laboratory coat, to be kept separate from personal clothing |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. If dust is generated, an N95 respirator may be necessary. |
Data compiled from multiple safety data sheets.
Step-by-Step Disposal Procedure
The following procedure outlines the safe collection, pre-treatment, and storage of this compound waste for disposal.
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All solid waste contaminated with this compound, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[3] The container must be compatible with the chemical.
-
Labeling: The container must be labeled with the words "Hazardous Waste" and "Organotin Waste," and should clearly identify the contents as "this compound."
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and appropriately labeled container for liquid hazardous waste. Do not mix with other solvent waste streams unless compatibility has been confirmed.
Step 2: Pre-Treatment of Aqueous Organotin Waste (Toxicity Reduction)
To reduce the toxicity of aqueous waste streams containing this compound, an oxidation protocol can be implemented. This procedure converts the more toxic organotin compound to less toxic inorganic tin compounds. Note: The treated waste is still considered hazardous and must be disposed of accordingly.
Experimental Protocol: Oxidation of Aqueous Organotin Waste
-
Objective: To reduce the toxicity of aqueous waste containing this compound prior to disposal.
-
Materials:
-
Aqueous organotin waste
-
Oxidizing agent (e.g., commercial bleach - sodium hypochlorite (B82951) solution, or hydrogen peroxide)
-
Large, suitable container for the treatment process (e.g., a large beaker or flask)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Designated hazardous waste container for the treated liquid
-
-
Procedure:
-
Dilution: In a chemical fume hood, if the organotin waste is highly concentrated, dilute it with a suitable solvent.
-
Oxidation: While stirring the diluted waste, slowly add the oxidizing agent (e.g., commercial bleach) in small portions. This reaction can be exothermic, so monitor the temperature.
-
Reaction Time: Allow the mixture to react for several hours (or overnight) with continuous stirring to ensure complete oxidation.
-
Neutralization (if necessary): Check the pH of the treated waste. If it is acidic or basic, neutralize it to a pH between 6 and 8.
-
Final Disposal: Transfer the treated waste to a designated hazardous waste container and label it appropriately for collection.
-
Step 3: Decontamination of Glassware
Glassware that has been in contact with this compound must be decontaminated before being returned to general use.
Experimental Protocol: Decontamination of Organotin-Contaminated Glassware
-
Objective: To safely and effectively decontaminate laboratory glassware that has been in contact with organotin compounds.
-
Materials:
-
Contaminated glassware
-
Suitable organic solvent (e.g., acetone, dichloromethane)
-
Commercial bleach (sodium hypochlorite solution) or 20% nitric acid
-
Designated hazardous waste containers for organotin waste (liquid and solid)
-
-
Procedure:
-
Solvent Rinse: In a chemical fume hood, thoroughly rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the majority of the organotin residues. Collect all solvent rinses in a designated hazardous waste container labeled "Organotin Waste".
-
Oxidative Soak: Immerse the rinsed glassware in a bath of commercial bleach or 20% nitric acid. Allow the glassware to soak overnight.
-
Final Cleaning: After the oxidative soak, carefully remove the glassware from the bath and rinse it with deionized water. The glassware can then be washed using standard laboratory procedures.
-
Decontamination Bath Disposal: The bleach or nitric acid bath used for decontamination should be disposed of as hazardous waste according to your institution's guidelines.
-
Step 4: Storage and Final Disposal
-
Satellite Accumulation Area: Store the sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[1][2]
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and final disposal of the hazardous waste. Do not attempt to dispose of this chemical through standard trash or down the drain.[2]
Visualizing the Disposal Workflow
The following diagrams illustrate the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
Caption: Decontamination process for organotin-contaminated glassware.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
